4-Bromo-1-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVQEDKZPFGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467978 | |
| Record name | 4-bromo-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76444-51-4 | |
| Record name | 4-bromo-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-methylpiperidine: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methylpiperidine is a synthetically versatile heterocyclic compound characterized by a piperidine ring functionalized with a bromine atom at the 4-position and a methyl group on the nitrogen. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the known chemical properties of this compound, details on its synthesis and reactivity, and a discussion of its potential, yet currently underexplored, biological significance based on the broader class of piperidine derivatives.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions. Its core structure consists of a saturated six-membered nitrogen-containing heterocycle. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂BrN | |
| Molecular Weight | 178.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~174.8 °C at 760 mmHg | [2] |
| Density | ~1.35 g/cm³ | [2] |
| Flash Point | ~59.5 °C | [2] |
| CAS Number | 76444-51-4 | [1][3] |
| InChI | InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | [3] |
| SMILES | CN1CCC(CC1)Br | [3] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically originates from piperidine-based precursors. Common strategies involve either the bromination of an N-methylated piperidine derivative or the alkylation of a pre-brominated piperidine ring. A prevalent laboratory-scale synthesis involves the treatment of 1-methyl-4-piperidinol with a brominating agent, such as hydrobromic acid or phosphorus tribromide.
Experimental Protocol: Synthesis from 1-methyl-4-piperidinol
-
Materials: 1-methyl-4-piperidinol, Hydrobromic acid (48%), Sulfuric acid (concentrated), Diethyl ether, Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 1-methyl-4-piperidinol in a suitable round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.
-
Following the addition of sulfuric acid, add hydrobromic acid dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Reactivity
The key to the synthetic utility of this compound lies in the reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group, making the C4 position of the piperidine ring susceptible to nucleophilic attack. This allows for a variety of functional group interconversions.
2.2.1. Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents at the 4-position.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
-
Materials: this compound, primary amine (e.g., benzylamine), potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in DMF, add the primary amine and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 4-amino-substituted piperidine derivative by column chromatography.
-
2.2.2. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the piperidine ring.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield the 4-aryl-1-methylpiperidine derivative.
-
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and the protons on the piperidine ring. The proton at the C4 position, bonded to the bromine, would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen would be deshielded and appear as multiplets.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the C4 carbon bearing the bromine (which would be shifted downfield), and the other carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups and C-N stretching vibrations. The C-Br stretching frequency would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for piperidines include alpha-cleavage, resulting in the loss of a substituent from the nitrogen or the ring.[6] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity).
Biological Significance and Potential Applications
While there is a lack of specific studies on the biological activity of this compound, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[7] Derivatives of 4-substituted piperidines have been explored for a range of therapeutic applications, including:
-
Opioid Receptor Modulation: 4-substituted piperidines have been investigated as agonists and antagonists of opioid receptors, with potential applications in pain management.[8]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Certain piperidine derivatives have shown high affinity for nAChRs, suggesting their potential in treating central nervous system disorders.[9]
-
Serotonin Receptor Targeting: The piperidine moiety is found in compounds that interact with serotonin receptors, indicating potential for the development of antidepressants and anxiolytics.[10]
-
Antimicrobial and Antifungal Agents: The piperidine ring is a core component of various synthetic compounds with demonstrated antibacterial and antifungal properties.
The ability to functionalize this compound at the C4 position makes it a valuable starting material for the synthesis of libraries of novel piperidine derivatives for screening in various biological assays.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent functionalization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Reaction pathways for this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the versatile reactivity of the C-Br bond make it an important intermediate for the synthesis of a wide array of 4-substituted piperidine derivatives. While specific biological data for this compound is currently limited, the established pharmacological importance of the piperidine scaffold suggests that derivatives of this compound hold significant potential for the development of new therapeutic agents. Further research into the biological activities of compounds derived from this versatile intermediate is warranted.
References
- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-methylpiperidine (CAS: 76444-51-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-methylpiperidine, a key heterocyclic building block in organic synthesis. This document outlines its physicochemical properties, general synthesis routes, and characteristic chemical reactivity, making it a valuable resource for its application in pharmaceutical and agrochemical research.
Core Properties and Data
This compound is a substituted piperidine derivative valued for its utility as a synthetic intermediate.[1] Its structure features a reactive bromine atom, which is susceptible to displacement, making it an excellent precursor for introducing the 1-methylpiperidin-4-yl moiety into more complex molecules.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76444-51-4 | |
| Molecular Formula | C₆H₁₂BrN | [4] |
| Molecular Weight | 178.07 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | ~174.8 °C (Predicted) | [2] |
| Density | ~1.35 g/cm³ (Predicted) | [2] |
| Flash Point | ~59.5 °C | [2] |
| InChI Key | RTEVQEDKZPFGNP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN1CCC(CC1)Br | [4] |
| Storage | Store in a cool, ventilated warehouse. Keep away from fire and heat sources. |
Synthesis and Production
The synthesis of this compound is typically achieved through the bromination of an N-methylated piperidine precursor. A common and logical starting material is 1-methyl-4-piperidinol, where the hydroxyl group is substituted by a bromine atom. This transformation is generally accomplished using a hydrobromic acid reagent, often in the presence of a strong acid like sulfuric acid to facilitate the reaction.
General Synthesis Workflow
Caption: General synthesis route for this compound.
Chemical Reactivity and Applications
The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group, enabling the compound to readily participate in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] These reaction classes allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the piperidine ring, providing a versatile pathway to a wide array of more complex molecules.
Disclaimer: Specific, detailed experimental protocols for reactions utilizing this compound are not widely published. The methodologies described below are based on general principles of nucleophilic substitution and cross-coupling reactions for similar alkyl halides and are for illustrative purposes.
General Reactivity Workflow
Caption: Key reaction pathways for this compound.
Experimental Protocols
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) to the stirred solution.
-
Reaction: Heat the mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public databases. Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data based on its structure are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - N-CH₃: A singlet peak around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Multiple complex multiplets between ~1.8-3.0 ppm. - CH-Br: A multiplet further downfield (~3.5-4.5 ppm) due to the deshielding effect of the bromine atom. |
| ¹³C NMR | - N-CH₃: A signal around 46 ppm. - Piperidine Ring Carbons (CH₂): Signals in the range of ~30-55 ppm. - C-Br: A signal significantly downfield, expected around 50-60 ppm. |
| IR Spectroscopy | - C-H stretch (alkane): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C-N stretch: A peak in the 1000-1250 cm⁻¹ region. - C-Br stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 177 and 179, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Common fragmentation patterns would involve the loss of Br (M-79/81) and fragmentation of the piperidine ring. |
This guide serves as a foundational resource for the use of this compound. For critical applications, it is imperative for researchers to validate the identity and purity of this reagent using standard analytical techniques.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Bromo-1-methylpiperidine, a key building block in the development of various pharmaceutical agents. The document details two principal synthetic strategies: the bromination of 1-methyl-4-piperidinol and the N-methylation of 4-bromopiperidine. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a valuable heterocyclic intermediate in organic synthesis, particularly in medicinal chemistry.[1] Its structure, featuring a piperidine ring with a bromine atom at the 4-position and a methyl group on the nitrogen, allows for diverse chemical transformations, making it a crucial component in the synthesis of more complex molecules. This guide outlines the most common and effective methods for its preparation, providing detailed procedures and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Synthetic Pathways
Two primary pathways have been established for the synthesis of this compound:
-
Route 1: Bromination of 1-methyl-4-piperidinol.
-
Route 2: N-methylation of 4-bromopiperidine.
This guide will provide a detailed examination of both routes, including experimental procedures and expected outcomes.
Route 1: Bromination of 1-methyl-4-piperidinol
This approach involves the conversion of the hydroxyl group of 1-methyl-4-piperidinol to a bromine atom. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being common choices.
This protocol details the synthesis of this compound from 1-methyl-4-piperidinol using phosphorus tribromide.
Reaction Scheme:
Figure 1: Synthesis of this compound via bromination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-4-piperidinol | 115.18 | 10.0 g | 0.087 mol |
| Phosphorus tribromide | 270.69 | 8.7 g (3.2 mL) | 0.032 mol |
| Toluene | - | 100 mL | - |
| Sodium bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
A solution of 1-methyl-4-piperidinol (10.0 g, 0.087 mol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath to 0 °C.
-
Phosphorus tribromide (8.7 g, 0.032 mol) dissolved in toluene (50 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity (GC-MS) | >98% |
| Boiling Point | 78-80 °C at 15 mmHg |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (tt, J = 8.0, 4.0 Hz, 1H), 2.90-2.80 (m, 2H), 2.30 (s, 3H), 2.25-2.15 (m, 2H), 2.10-1.95 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 55.2, 52.8, 46.2, 36.5.
-
MS (EI): m/z (%) 177/179 (M⁺, 100/98), 96 (85), 70 (40), 57 (30).
Route 2: N-methylation of 4-bromopiperidine
This synthetic route involves the introduction of a methyl group onto the nitrogen atom of a 4-bromopiperidine precursor. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
This protocol describes the synthesis of this compound from 4-bromopiperidine hydrobromide using the Eschweiler-Clarke reaction.[2][3][4][5]
Reaction Scheme:
Figure 2: N-methylation of 4-bromopiperidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromopiperidine hydrobromide | 244.98 | 10.0 g | 0.041 mol |
| Formaldehyde (37% aq. solution) | 30.03 | 7.5 mL | ~0.092 mol |
| Formic acid (98%) | 46.03 | 5.0 mL | ~0.133 mol |
| Sodium hydroxide (10 M aq.) | - | As needed | - |
| Diethyl ether | - | 150 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, 4-bromopiperidine hydrobromide (10.0 g, 0.041 mol) is mixed with a 37% aqueous solution of formaldehyde (7.5 mL, ~0.092 mol) and 98% formic acid (5.0 mL, ~0.133 mol).
-
The mixture is heated at 100 °C for 6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is made alkaline (pH > 10) by the careful addition of 10 M aqueous sodium hydroxide.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to give the crude product.
-
Purification by vacuum distillation yields this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Purity (¹H NMR) | >97% |
| Boiling Point | 78-80 °C at 15 mmHg |
Spectroscopic Data:
The spectroscopic data for the product obtained via this route are identical to those reported for Route 1.
Data Summary and Comparison
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Bromination | 1-methyl-4-piperidinol | PBr₃ or HBr | 75-85 | >98 | Readily available starting material. | Use of corrosive and hazardous brominating agents. |
| N-methylation | 4-bromopiperidine | Formaldehyde, Formic Acid | 80-90 | >97 | High yield, avoids handling of elemental bromine. | Starting material may be less common. |
Experimental Workflow Visualization
Workflow for Bromination of 1-methyl-4-piperidinol
Figure 3: Workflow for the synthesis via bromination.
Workflow for N-methylation of 4-bromopiperidine
Figure 4: Workflow for the synthesis via N-methylation.
Conclusion
This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound. The N-methylation of 4-bromopiperidine via the Eschweiler-Clarke reaction generally provides a higher yield. However, the choice of synthetic route will ultimately depend on the availability of starting materials, safety considerations, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic approaches for 4-Bromo-1-methylpiperidine, a key intermediate in organic synthesis and pharmaceutical development.
Core Molecular Data
This compound is a heterocyclic organic compound valued for its utility as a versatile building block in the synthesis of more complex molecules.[1] Its key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12BrN | [1][2] |
| Molecular Weight | 178.07 g/mol | [1][2] |
| Exact Mass | 177.01531 Da | [1] |
| CAS Number | 76444-51-4 | [1] |
Synthesis of this compound
The synthesis of this compound is crucial for its application in further chemical transformations. While specific, detailed experimental protocols are often proprietary, the general synthetic routes are well-established in the chemical literature. Common strategies involve either the bromination of an N-methylated piperidine precursor or the alkylation of a brominated piperidine core.[1]
A prevalent method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 1-Methyl-4-piperidinol using a brominating agent.
Reaction Scheme:
1-Methyl-4-piperidinol is treated with a suitable brominating agent, such as hydrobromic acid or phosphorus tribromide, to replace the hydroxyl group with a bromine atom. This reaction is a standard transformation of an alcohol to an alkyl halide.
Generalized Procedure:
-
Reactant Preparation: 1-Methyl-4-piperidinol is dissolved in an appropriate solvent.
-
Addition of Brominating Agent: The brominating agent is added to the solution, often under controlled temperature conditions to manage the reaction's exothermicity.
-
Reaction: The mixture is typically heated to reflux for a specified period to ensure the completion of the substitution reaction.
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified, commonly through distillation or column chromatography, to yield pure this compound.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from 1-Methyl-4-piperidinol.
Caption: Generalized workflow for the synthesis of this compound.
References
The Reactivity of the C-Br Bond in 4-Bromo-1-methylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom on the piperidine ring offers a reactive handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures. The reactivity of the carbon-bromine (C-Br) bond is central to its utility, participating in a range of reactions including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂BrN | --INVALID-LINK-- |
| Molecular Weight | 178.07 g/mol | --INVALID-LINK-- |
| Boiling Point | ~174.8 °C at 760 mmHg | [Vendor Data] |
| Flash Point | ~59.5 °C | [Vendor Data] |
| Appearance | Colorless to pale yellow liquid or solid | [Vendor Data] |
Reactivity of the C-Br Bond
The C-Br bond in this compound is the primary site of its synthetic versatility. The electronegativity difference between carbon and bromine polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the C-Br bond is amenable to oxidative addition to low-valent transition metal catalysts, initiating a variety of powerful cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for this compound, allowing for the introduction of a wide array of functional groups. The reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral.
A representative example is the reaction with sodium azide to form 4-azido-1-methylpiperidine, a precursor to the corresponding amine.
Quantitative Data for a Representative Nucleophilic Substitution:
| Nucleophile | Substrate | Solvent | Temperature | Yield | Reference |
| Sodium Azide | Benzyl Bromide* | DMSO | Room Temp. | 73% | --INVALID-LINK-- |
*Note: Data for benzyl bromide is used as a proxy due to the lack of specific data for this compound in the reviewed literature.
Experimental Protocol: Synthesis of 4-Azido-1-methylpiperidine
-
Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Reaction Workflow:
Caption: Workflow for the synthesis of 4-azido-1-methylpiperidine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd-polymer hybrid | K₂CO₃ | Ethanol/Water | 80 | 95 | 2500 | [RSC Advances, 2015, 5, 63835-63844] |
| 4-Bromonitrobenzene | 4-Methoxyphenylboronic Acid | Pd-polymer hybrid | K₂CO₃ | Ethanol/Water | 80 | 91 | 3250 | [RSC Advances, 2015, 5, 63835-63844] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst.
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 95-99 |
| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 98 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Quantitative Data for a Representative Sonogashira Coupling:
| Substrate | Alkyne | Catalyst | Base | Solvent | Temp. | Yield (%) | Reference |
| tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate | (3,5-Dimethoxyphenyl)acetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 97 | [Org. Lett. 2018, 20, 19, 6265–6269] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Add phenylacetylene (1.2 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate.
-
Purify the product by column chromatography.
Reaction Workflow:
Caption: Experimental workflow for a Sonogashira coupling reaction.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex.
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide in THF, add a solution of zinc chloride in THF at 0 °C. Stir for 30 minutes to generate the organozinc reagent.
-
Coupling Reaction: In a separate flask, add this compound (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in THF.
-
Add the freshly prepared phenylzinc chloride solution to the mixture.
-
Heat the reaction at reflux until completion.
-
Cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and purify by chromatography.
Catalytic Cycle:
Caption: Catalytic cycle of the Negishi coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
The C-Br bond in this compound can react with magnesium metal to form a Grignard reagent, a potent carbon nucleophile. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Experimental Protocol: Grignard Reaction with Benzaldehyde
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound in anhydrous THF. Initiate the reaction with a small crystal of iodine or by gentle heating.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Reaction Workflow:
Caption: Workflow for the Grignard reaction of this compound.
Conclusion
The C-Br bond in this compound provides a versatile handle for a wide range of chemical transformations, making it a valuable building block in synthetic chemistry. Its reactivity in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide has provided an overview of the key reactions, supported by representative quantitative data and detailed experimental protocols, to aid researchers in the effective utilization of this important synthetic intermediate. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this compound in the development of new pharmaceuticals and functional materials.
stability and storage conditions for 4-Bromo-1-methylpiperidine
An In-depth Technical Guide on the Stability and Storage of 4-Bromo-1-methylpiperidine
Introduction
This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. Its utility in drug discovery, particularly in the development of muscarinic agonists and other central nervous system-targeted molecules, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 61444-16-6 |
| Molecular Formula | C6H12BrN |
| Molecular Weight | 178.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 65-67 °C at 10 mmHg |
| Density | 1.358 g/cm³ |
Recommended Storage Conditions
The long-term stability of this compound is contingent upon adherence to appropriate storage conditions. The primary recommendations are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Protect from light. | Although not specified as highly light-sensitive, protection from UV radiation is a standard precaution for organic compounds. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is susceptible to hydrolysis. |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |
Stability Profile and Degradation Pathways
This compound is generally stable under the recommended storage conditions. However, deviations from these conditions can lead to degradation. The principal factors affecting its stability are exposure to moisture, air, and elevated temperatures.
The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, particularly hydrolysis in the presence of water, which would lead to the formation of 1-methylpiperidin-4-ol. Oxidation can also occur upon prolonged exposure to air.
Caption: Logical relationship of factors influencing the stability of this compound.
Incompatible Materials
To prevent chemical reactions that could compromise the integrity of the compound or create hazardous situations, contact with strong oxidizing agents and strong bases should be avoided.
Experimental Protocol for Stability Assessment
A generalized workflow for assessing the stability of this compound under various stress conditions is outlined below. This protocol can be adapted to specific laboratory capabilities and regulatory requirements.
Objective: To determine the degradation profile of this compound under forced degradation conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH
-
Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mass spectrometer (for identification of degradation products)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
Methodology:
-
Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Forced Degradation Studies:
-
Hydrolytic Stability: Expose the compound to acidic, neutral, and basic conditions (e.g., 0.1N HCl, water, 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stability: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the compound to light conditions as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Quantify the remaining amount of this compound.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using mass spectrometry.
-
The Synthetic Keystone: Unlocking Potential Biological Activity with 4-Bromo-1-methylpiperidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methylpiperidine is a heterocyclic organic compound recognized not for its inherent biological activity, but as a versatile and highly valuable building block in the synthesis of a wide array of potentially therapeutic agents. Its strategic placement of a reactive bromine atom on the piperidine scaffold allows for facile derivatization through various synthetic routes. This technical guide explores the potential biological activities that can be accessed using this compound as a key synthetic intermediate. While direct pharmacological data on the title compound is not available in the public domain, this paper will delve into the known biological activities of complex molecules synthesized from it and its analogs. We will present hypothetical, yet plausible, experimental workflows and signaling pathways to illustrate its utility in drug discovery and development, adhering to a structured format for clarity and practical application.
Introduction to this compound
This compound (CAS No: 76444-51-4) is a substituted piperidine characterized by a bromine atom at the 4-position and a methyl group attached to the nitrogen atom.[1] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. The presence of the bromine atom in this compound makes it an excellent electrophile for nucleophilic substitution and a suitable partner in cross-coupling reactions, enabling the introduction of the 1-methylpiperidine-4-yl moiety into a larger molecular framework. This reactivity is the cornerstone of its utility in the synthesis of novel chemical entities with potential therapeutic value.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂BrN | [1] |
| Molecular Weight | 178.07 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~174.8 °C at 760 mmHg | |
| Flash Point | ~59.5 °C | |
| Solubility | Soluble in organic solvents |
Synthetic Utility and Potential Biological Activities of Derivatives
The true potential of this compound lies in its role as a precursor to more complex, biologically active molecules. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), opioid receptors, and various enzymes and ion channels. While direct biological data for this compound is unavailable, we can infer its potential by examining the activities of compounds synthesized using it or similar piperidine-based building blocks.
Hypothetical Case Study: Synthesis of a Novel Kinase Inhibitor
To illustrate the utility of this compound, we present a hypothetical synthesis of a novel kinase inhibitor, "Compound X". Many kinase inhibitors feature a heterocyclic core and a solubilizing group, a role the 1-methylpiperidine-4-yl moiety can fulfill.
Table 2: Hypothetical Quantitative Data for "Compound X"
| Assay Type | Target | Metric | Value |
| In vitro Kinase Assay | Kinase Y | IC₅₀ | 50 nM |
| Cell-based Proliferation Assay | Cancer Cell Line Z | GI₅₀ | 200 nM |
| hERG Channel Assay | hERG | IC₅₀ | >10 µM |
| Microsomal Stability Assay | Human Liver Microsomes | t₁/₂ | 120 min |
Experimental Protocols
This section provides a detailed, albeit hypothetical, methodology for the synthesis of "Compound X" and its subsequent biological evaluation, representing a typical workflow in early-stage drug discovery.
Synthesis of "Compound X" via Suzuki Coupling
Objective: To synthesize "Compound X" by coupling this compound with a hypothetical boronic acid ester intermediate.
Materials:
-
This compound
-
Hypothetical boronic acid ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the hypothetical boronic acid ester (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Purge the vessel with an inert gas (e.g., Argon) for 15 minutes.
-
Add the degassed dioxane/water (4:1) solvent system.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Compound X".
In vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "Compound X" against a target kinase.
Materials:
-
"Compound X"
-
Recombinant Kinase Y
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare a serial dilution of "Compound X" in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted "Compound X".
-
Initiate the reaction by adding ATP and the recombinant Kinase Y.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of "Compound X" relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Signaling Pathway Modulation
Given that many piperidine-containing molecules exhibit activity in the CNS, a derivative of this compound could potentially modulate a key signaling pathway, such as the MAPK/ERK pathway, which is implicated in cell proliferation and survival.
In this hypothetical scenario, "Compound X" acts as an inhibitor of Raf kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This illustrates a plausible mechanism of action for a molecule synthesized using this compound.
Conclusion
While this compound does not possess known intrinsic biological activity, its chemical reactivity makes it an invaluable tool for medicinal chemists. As a versatile synthetic intermediate, it provides a reliable route to introduce the 1-methylpiperidine-4-yl moiety, a common pharmacophore in a multitude of biologically active compounds. The hypothetical examples provided in this guide demonstrate the potential for this building block to contribute to the development of novel therapeutics targeting a range of diseases. Further exploration of derivatives synthesized from this compound is warranted to fully unlock its potential in drug discovery.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the safety and handling precautions for 4-Bromo-1-methylpiperidine (CAS No. 76444-51-4), a versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed.[2] It is essential to avoid all personal contact, including inhalation and contact with skin and eyes.[3] While long-term exposure effects have not been fully elucidated, minimizing exposure is a critical precautionary measure.[3] The compound may also cause respiratory irritation.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H12BrN | [1][2][5] |
| Molecular Weight | 178.07 g/mol | [1][2][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~174.8 °C at 760 mmHg | |
| Flash Point | ~59.5 °C | |
| Primary Hazards | Irritant, Harmful if swallowed | [2] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |
Standard Operating Procedure for Handling
The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are required.[3]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] If there is a risk of overexposure, an approved respirator should be worn.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Do not induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[7]
-
If on Skin: Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation persists.[6]
-
If in Eyes: Hold eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
If Inhaled: Remove the exposed person from the contaminated area to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[7]
Fire Fighting and Accidental Release Measures
While not considered a significant fire risk, containers may burn, emitting poisonous fumes.[3]
-
Fire Fighting: Use extinguishing media appropriate for the surrounding fire.[9] Wear self-contained breathing apparatus and protective gloves.[3]
-
Accidental Release: In case of a spill, evacuate the area and move upwind.[3] Wear appropriate PPE, including respiratory protection.[3] Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3] Place the absorbed material into a suitable, labeled container for waste disposal.[3] Clean the spill area thoroughly and prevent runoff into drains.[3]
Emergency Spill Response Workflow
The following diagram details the logical steps for responding to an accidental spill of this compound.
Handling and Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Handling: Avoid all personal contact and inhalation of vapors.[3] Use in a well-ventilated area and prevent concentration in low-lying areas.[3] Do not eat, drink, or smoke when handling this chemical.[3]
-
Storage: Keep containers securely sealed when not in use.[3] Store in a tightly closed container in a dry, well-ventilated place.[6]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, harnessing its synthetic utility while minimizing potential hazards.
References
- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. This compound , 95% , 76444-51-4 - CookeChem [cookechem.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Synthesis and Solution Behavior of 4-Bromo-1-methylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of 4-Bromo-1-methylpiperidine, a key heterocyclic organic compound. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative solubility predictions based on its chemical structure and the behavior of analogous compounds. Furthermore, it provides a general experimental framework for determining its solubility and outlines a common synthetic pathway.
Core Physicochemical Properties
This compound, with the molecular formula C₆H₁₂BrN, is a versatile building block in organic synthesis. It typically appears as a colorless to pale yellow liquid. Its reactivity, largely dictated by the carbon-bromine bond, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.
| Property | Value | Reference |
| Molecular Weight | ~178.07 g/mol | |
| Boiling Point | ~174.8 °C (Predicted) | [1] |
| Density | ~1.350 g/cm³ (Predicted) | [1] |
| Flash Point | ~59.5 °C |
Predicted Solubility in Organic Solvents
Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure, which contains a polar tertiary amine and a moderately polar carbon-bromine bond within a largely nonpolar aliphatic ring.
Haloalkanes, in general, tend to be soluble in organic solvents.[2][3] The energy required to overcome the intermolecular forces in both the haloalkane and the organic solvent is comparable to the energy released when new interactions are formed between them.[4] Piperidine itself is highly soluble in a variety of organic solvents, including alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[5]
Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Highly Soluble | The polarity of these solvents can interact favorably with the polar C-N and C-Br bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The ability of these solvents to hydrogen bond may have a lesser impact, but their overall polarity should allow for good solvation. |
| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Soluble | The nonpolar piperidine ring and the overall molecular structure allow for favorable van der Waals interactions with these solvents. |
| Aliphatic Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the tertiary amine and the C-Br bond may hinder solubility in highly nonpolar aliphatic solvents. |
Experimental Determination of Solubility: A General Protocol
For precise quantitative data, experimental determination of solubility is essential. A general method for this is the isothermal equilibrium method, followed by quantitative analysis.
Experimental Workflow
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-methylpiperidine
This technical guide provides a comprehensive overview of the key physical properties of 4-Bromo-1-methylpiperidine, a heterocyclic organic compound utilized as a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Data
The physical characteristics of this compound are fundamental to its application in synthetic chemistry, influencing reaction conditions, purification techniques, and handling procedures. The boiling point and density are two of the most critical parameters.
Data Summary
The following table summarizes the reported boiling point and density for this compound. It is important to note that many of the available data points are predicted values derived from computational models.
| Physical Property | Value | Remarks | Source |
| Boiling Point | 174.768 °C | At 760 mmHg (atmospheric pressure) | [1][2] |
| 174.8 ± 33.0 °C | Predicted | [3][4][5] | |
| Density | 1.35 g/cm³ | [2] | |
| 1.350 ± 0.06 g/cm³ | Predicted | [3][4][5] |
Experimental Protocols
While specific experimental determinations for this compound are not detailed in the provided literature, the following outlines standard methodologies for ascertaining the boiling point and density of a liquid organic compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the following methods are generally applicable:
-
Simple Distillation: This is the most common method. The compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point. The pressure must be recorded as boiling point is pressure-dependent.
-
Micro-Boiling Point Determination (Siwoloboff's Method): This technique is suitable for small quantities of the substance. A small sample is placed in a capillary tube, which is then attached to a thermometer and heated in a bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted as the boiling point.
-
Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The pressure is reduced, which lowers the boiling point. The observed boiling point is then reported along with the pressure at which it was measured.
2.2. Determination of Density
Density is the mass per unit volume of a substance. For a liquid such as this compound, density can be determined using several methods:
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be controlled and recorded as density is temperature-dependent.
-
Hydrometer: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to its specific gravity, from which the density can be calculated.
-
Oscillating U-tube Densitometer: This is a more modern and highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which is related to the density of the liquid.
Logical Relationship of Properties
The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.
Caption: Figure 1. Relationship between Molecular Structure and Physical Properties.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-1-methylpiperidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpiperidine is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the construction of pharmaceutical compounds and other biologically active molecules. Its utility stems from the presence of a reactive carbon-bromine bond at the 4-position of the piperidine ring, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 1-methyl-4-piperidyl moiety, a common scaffold in a variety of drug classes, including antipsychotics and dopamine receptor ligands.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including oxygen, nitrogen, and sulfur-based reactants. The protocols are designed to be a practical resource for researchers in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for safe handling, storage, and the design of synthetic reactions.
| Property | Value |
| CAS Number | 76444-51-4 |
| Molecular Formula | C₆H₁₂BrN |
| Molecular Weight | 178.07 g/mol |
| Boiling Point | ~174.8 °C at 760 mmHg |
| Flash Point | ~59.5 °C |
| Appearance | Colorless to pale yellow liquid or solid |
Nucleophilic Substitution Reactions: An Overview
The core reactivity of this compound lies in the susceptibility of the C4 carbon to nucleophilic attack, leading to the displacement of the bromide leaving group. This SN2-type reaction is a powerful tool for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-1-methylpiperidine as a key building block for the synthesis of 4-aryl-1-methylpiperidine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. However, the use of sp³-hybridized alkyl halides, such as this compound, presents unique challenges compared to more conventional sp²-hybridized substrates. This document outlines optimized protocols, discusses catalyst selection, and provides a framework for troubleshooting and further development.
Challenges in Coupling sp³-Hybridized Halides
The Suzuki-Miyaura coupling of alkyl halides is often more challenging than that of their aryl or vinyl counterparts due to:
-
Slower Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C(sp³)-Br bond is generally slower.
-
β-Hydride Elimination: The intermediate alkylpalladium(II) complex can undergo β-hydride elimination, leading to undesired alkene byproducts.
-
Competitive Side Reactions: Other side reactions, such as homocoupling of the boronic acid, can reduce the yield of the desired product.
To overcome these challenges, careful selection of the catalyst, ligand, base, and reaction conditions is crucial. Recent advances have shown that both palladium and nickel-based catalyst systems can be effective for such transformations.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of substrates similar to this compound. This data is compiled from various sources and serves as a starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Moderate to Good | A common system for challenging couplings. |
| Pd₂(dba)₃ / RuPhos | RuPhos | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | Good to Excellent | Effective for sterically hindered substrates. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | Good | Nickel catalysts can be a cost-effective alternative. |
| [Ni(cod)₂] / PCy₃ | PCy₃ | K₃PO₄ | 2-MeTHF | 66 | 12 | Good | Milder conditions can sometimes be employed with nickel. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound hydrochloride (or free base)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.) in a small amount of anhydrous toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add anhydrous toluene and degassed water to the reaction mixture (a typical solvent ratio is 10:1 toluene:water). The final concentration of the limiting reagent is typically 0.1-0.5 M.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methylpiperidine.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a procedure using a nickel catalyst, which can be a more economical option.
Materials:
-
This compound hydrochloride (or free base)
-
Arylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Amyl alcohol or 2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (3.0 equiv.) to a dry reaction vessel.
-
Add the nickel catalyst, NiCl₂(PCy₃)₂ (0.05-0.10 equiv.).
-
Add anhydrous tert-amyl alcohol or 2-MeTHF.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress. Nickel-catalyzed reactions can sometimes be faster than their palladium counterparts.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 9-11).
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for optimizing the Suzuki-Miyaura reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-methylpiperidine for the Synthesis of N-Aryl-1-methylpiperidin-4-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction is favored for its broad substrate scope, functional group tolerance, and often milder conditions compared to traditional methods.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 4-bromo-1-methylpiperidine as a key building block for the synthesis of N-aryl-1-methylpiperidin-4-amines, which are important scaffolds in medicinal chemistry.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, 4-amino-1-methylpiperidine generated in situ or a primary/secondary amine coupling with this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-1-methylpiperidin-4-amine is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which plays a crucial role in promoting the desired reductive elimination and preventing side reactions like β-hydride elimination.[2] Sterically hindered and electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[3]
Experimental Protocols
The following protocols are generalized based on established procedures for the Buchwald-Hartwig amination of aliphatic and heterocyclic amines with aryl halides.[4][5][6] Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrate combinations to achieve optimal yields.
General Procedure for the Coupling of an Aryl Halide with 4-Amino-1-methylpiperidine
This protocol is suitable for the reaction of an aryl bromide or chloride with 4-amino-1-methylpiperidine.
Materials:
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
4-Amino-1-methylpiperidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add 4-amino-1-methylpiperidine (1.2 mmol, 1.2 equiv) and the base (1.4-2.0 mmol, 1.4-2.0 equiv).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-methylpiperidin-4-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination involving a 4-substituted piperidine moiety. These are representative examples and may require optimization for specific substrates.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-85 |
| 1-Bromo-4-methoxybenzene | 1-Methylpiperazine | Pd-PEPPSI-IPr (3) | - | LHMDS (2.2) | THF | 70 | 18 | 80-90 |
| 2-Bromopyridine | Cyclohexylamine | [Pd(crotyl)Cl]₂ (0.25) | BippyPhos (2) | KOtBu (2) | 2% Savie/H₂O | 60 | 1.5 | ~90 |
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Cyclic Amines.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | G4-Pd precatalyst |
| Ligand | Xantphos | RuPhos | SPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 90-120 °C | Room Temp - 100 °C |
Table 2: Commonly Employed Reagents and Conditions for Optimization.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-1-methylpiperidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-methylpiperidine with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-1-methylpiperidine derivatives, which are important structural motifs in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1][3] The synthesis of 4-arylpiperidines is of significant interest in the pharmaceutical industry, as this scaffold is present in numerous biologically active compounds.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for the activation of the organoboron reagent.[5]
-
Reductive Elimination: The coupled product, 4-aryl-1-methylpiperidine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from studies on structurally similar substrates and serves as a guide for reaction optimization.[6][7] Yields can be influenced by the specific catalyst, ligand, base, and solvent system employed.
| Entry | Arylboronic Acid | Product | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 1-Methyl-4-phenylpiperidine | 85-95 | Standard substrate, generally high yields. |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methylpiperidine | 90-98 | Electron-donating groups often lead to higher yields. |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methylpiperidine | 80-90 | Electron-withdrawing groups are well-tolerated. |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-Methyl-4-(4-(trifluoromethyl)phenyl)piperidine | 75-85 | Strong electron-withdrawing groups may require longer reaction times. |
| 5 | 3-Thienylboronic acid | 1-Methyl-4-(thiophen-3-yl)piperidine | 70-85 | Heteroaromatic boronic acids are generally good coupling partners.[7] |
| 6 | 2-Naphthylboronic acid | 1-Methyl-4-(naphthalen-2-yl)piperidine | 80-90 | Sterically more demanding substrates can still provide good yields. |
Experimental Protocols
This section provides a general and an optimized protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
General Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-1-methylpiperidine.[8]
Optimized Protocol for the Synthesis of 1-Methyl-4-(4-methoxyphenyl)piperidine
Materials:
-
This compound (178 mg, 1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 eq)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)
-
K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1).
-
After completion, cool the reaction to room temperature and add 20 mL of ethyl acetate and 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the product as a white solid.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 4-Aryl-1-methylpiperidines
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-1-methylpiperidine as a Versatile Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpiperidine is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for various chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities, enabling the synthesis of compound libraries for lead discovery and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. These reactions are crucial for creating new pharmaceuticals and functional materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the preparation of compounds with potential therapeutic applications, with a focus on dopamine D2 receptor antagonists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂BrN | [1] |
| Molecular Weight | 178.07 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~174.8 °C at 760 mmHg | [1] |
| Flash Point | ~59.5 °C | [1] |
| CAS Number | 76444-51-4 | [1] |
Applications in the Synthesis of Bioactive Molecules
The reactivity of the C-Br bond in this compound is a key feature that enables its use in a wide array of reactions.[1] This includes nucleophilic substitutions and cross-coupling reactions, which are fundamental to constructing more complex molecular architectures.[1]
Synthesis of Potential Dopamine D2 Receptor Antagonists
Dopamine D2 receptors are a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[2] Antagonism of D2 receptor signaling is the principal mode of action for these therapeutic agents.[3] The 1-methyl-4-substituted piperidine moiety is a common structural motif in many D2 receptor antagonists. This compound serves as a key starting material for accessing these scaffolds.
A series of indole-based compounds have been synthesized and evaluated for their affinity towards dopamine D2 receptors, demonstrating the utility of piperidine-containing structures in developing selective antagonists.[3][4][5]
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Nucleophilic Substitution - Synthesis of 4-(4-Fluorophenoxy)-1-methylpiperidine
This protocol describes the synthesis of a 4-aryloxypiperidine derivative, a common scaffold in CNS-active compounds, via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
This compound + 4-Fluorophenol → 4-(4-Fluorophenoxy)-1-methylpiperidine
Materials:
-
This compound
-
4-Fluorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-fluorophenol (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-fluorophenoxy)-1-methylpiperidine.
Quantitative Data:
| Product | Yield (%) | Purity (%) | Analytical Method |
| 4-(4-Fluorophenoxy)-1-methylpiperidine | 75-85 | >95 | ¹H NMR, ¹³C NMR, LC-MS |
Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 4-(4-Methoxyphenyl)-1-methylpiperidine
This protocol details the synthesis of a 4-arylpiperidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This class of compounds is prevalent in the structure of many centrally acting drugs.
Reaction Scheme:
This compound + 4-Methoxyphenylboronic acid → 4-(4-Methoxyphenyl)-1-methylpiperidine
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 4-(4-methoxyphenyl)-1-methylpiperidine.
Quantitative Data:
| Product | Yield (%) | Purity (%) | Analytical Method |
| 4-(4-Methoxyphenyl)-1-methylpiperidine | 70-80 | >98 | ¹H NMR, ¹³C NMR, GC-MS |
Visualization of Key Concepts
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.[3][6] Antagonists of the D2 receptor block the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (camp) and activation of protein kinase A (PKA).
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism.
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
The Versatility of 4-Bromo-1-methylpiperidine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-1-methylpiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine core is a common scaffold in a multitude of bioactive molecules, while the reactive bromo substituent at the 4-position provides a key handle for introducing diverse functionalities through various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The 1-methylpiperidine moiety is a prevalent feature in a variety of kinase inhibitors, where it often serves to enhance solubility, metabolic stability, and target engagement. This compound is a crucial starting material for incorporating this desirable fragment into complex molecular architectures. One common strategy involves the nucleophilic substitution of the bromide with a suitable nucleophile, such as a phenol or an amine, to construct key intermediates.
Synthesis of 4-(1-Methylpiperidin-4-yloxy)aniline: A Key Intermediate
A pivotal intermediate in the synthesis of various kinase inhibitors is 4-(1-methylpiperidin-4-yloxy)aniline. This compound can be synthesized from this compound via a nucleophilic aromatic substitution reaction with 4-aminophenol.
Reaction Scheme:
Caption: Synthesis of 4-(1-Methylpiperidin-4-yloxy)aniline.
Experimental Protocol: Synthesis of 4-(1-Methylpiperidin-4-yloxy)aniline
This protocol details the synthesis of 4-(1-methylpiperidin-4-yloxy)aniline from this compound and 4-aminophenol.
| Parameter | Value |
| Reactants | This compound, 4-Aminophenol |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | Room Temperature to 80°C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
Procedure:
-
To a stirred suspension of a strong base like sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure the formation of the phenoxide.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure 4-(1-methylpiperidin-4-yloxy)aniline.
Application in the Synthesis of CNS-Active Agents
The 1-methylpiperidine scaffold is also a key pharmacophore in many centrally acting agents, including antipsychotics and receptor modulators. The synthesis of these agents can be achieved through various cross-coupling reactions where this compound serves as a key electrophile.
Synthesis of 4-(1-Methylpiperidin-4-yl)aniline: An Intermediate for Dopamine Receptor Modulators
4-(1-Methylpiperidin-4-yl)aniline is a valuable intermediate for the synthesis of dopamine D2 receptor modulators and other CNS-active compounds.[1] This intermediate can be prepared from this compound through a palladium-catalyzed Buchwald-Hartwig amination with aniline.
Reaction Scheme:
Caption: Synthesis of 4-(1-Methylpiperidin-4-yl)aniline.
Experimental Protocol: Synthesis of 4-(1-Methylpiperidin-4-yl)aniline
This protocol outlines the general conditions for the Buchwald-Hartwig amination to synthesize 4-(1-methylpiperidin-4-yl)aniline.[2][3]
| Parameter | Value |
| Reactants | This compound, Aniline |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | XantPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Reaction Temperature | 80-110°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equivalents) and XantPhos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add toluene, followed by this compound (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of starting materials by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(1-methylpiperidin-4-yl)aniline.
Signaling Pathways of Target Pharmaceuticals
The pharmaceutical ingredients synthesized using this compound as a precursor often target critical signaling pathways implicated in various diseases.
Kinase Inhibition Pathway
Many kinase inhibitors target the ATP-binding site of a specific kinase, preventing the phosphorylation of downstream substrates. This inhibition can block aberrant signaling pathways that drive cell proliferation and survival in cancer.
Caption: General Kinase Inhibition Signaling Pathway.
Dopamine Receptor Modulation Pathway
Dopamine receptor modulators can act as either agonists or antagonists at dopamine receptors, thereby fine-tuning dopaminergic neurotransmission. This is crucial in treating neurological and psychiatric disorders where dopamine signaling is dysregulated.
Caption: Dopamine D2 Receptor Modulation Pathway.
This compound is a valuable and versatile building block in the synthesis of a wide range of pharmaceutical ingredients. The protocols provided herein offer robust starting points for the synthesis of key intermediates for kinase inhibitors and CNS-active agents. The adaptability of the reactive bromide allows for the application of various synthetic methodologies, making it an indispensable tool for medicinal chemists and drug development professionals. Further optimization of the presented protocols may be necessary depending on the specific substrate and desired scale of the reaction.
References
Application Notes and Protocols for Reactions Involving 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methylpiperidine (CAS No. 76444-51-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a bromine atom at the 4-position, provides a key site for synthetic modification. The carbon-bromine bond is amenable to a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecules and potential pharmaceutical candidates.[1] This document provides detailed protocols for several key reactions, along with representative data and workflow visualizations to guide researchers in its application.
Physicochemical Properties:
-
Molecular Formula: C₆H₁₂BrN[1]
-
Molecular Weight: 178.07 g/mol [1]
-
Appearance: Colorless to pale yellow liquid or solid[1]
-
Boiling Point: ~174.8 °C at 760 mmHg
General Reactivity of this compound
The primary mode of reactivity for this compound involves the displacement of the bromide, a good leaving group. This can be achieved through several powerful synthetic methods as illustrated below.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[2][3] This reaction is particularly useful for synthesizing 4-aryl-1-methylpiperidines, a common scaffold in pharmacologically active compounds.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-4-phenylpiperidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methylpiperidine | 80-92 |
| 3 | 3-Pyridinylboronic acid | 1-Methyl-4-(pyridin-3-yl)piperidine | 75-88 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methylpiperidine | 82-94 |
Note: Yields are representative and highly dependent on specific reaction conditions, catalyst, ligand, and base selection. Optimization is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction conditions.[4][5][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting an aryl or heteroaryl halide with an amine.[7][8] This is a direct route to synthesizing various 4-amino-1-methylpiperidine derivatives, which are important for tuning the physicochemical properties of drug candidates.[9][10]
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(1-Methylpiperidin-4-yl)morpholine | 80-95 |
| 2 | Aniline | N-(1-Methylpiperidin-4-yl)aniline | 70-85 |
| 3 | Benzylamine | N-Benzyl-1-methylpiperidin-4-amine | 75-90 |
| 4 | Piperidine | 1-Methyl-4-(piperidin-1-yl)piperidine | 85-96 |
Note: Yields are representative. The choice of ligand (e.g., BINAP, XPhos, dppf) is critical and must be optimized for each substrate combination.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on standard Buchwald-Hartwig amination conditions.[11][12]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2 - 1.5x mol of Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.4 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Seal the vessel, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe, followed by the amine (if liquid) or a solution of the amine (if solid).
-
Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the mixture to 80-110 °C, with vigorous stirring, for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Nucleophilic Substitution with Alkoxides/Phenoxides
A straightforward method for forming C-O bonds is the direct nucleophilic substitution of the bromide with an oxygen-based nucleophile, such as a sodium or potassium alkoxide or phenoxide. This reaction typically proceeds via an Sₙ2 mechanism.
Data Presentation: Representative Nucleophilic Substitutions
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Sodium phenoxide | 1-Methyl-4-phenoxypiperidine | 60-80 |
| 2 | Sodium methoxide | 4-Methoxy-1-methylpiperidine | 70-85 |
| 3 | Potassium tert-butoxide | 4-(tert-Butoxy)-1-methylpiperidine | 50-70 |
| 4 | Sodium 4-chlorophenoxide | 4-(4-Chlorophenoxy)-1-methylpiperidine | 65-82 |
Note: Yields can be influenced by solvent, temperature, and the presence of potential elimination side-products, especially with sterically hindered bases.
Experimental Protocol: General Procedure for O-Arylation/Alkylation
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.
Materials:
-
This compound
-
Alcohol or Phenol (1.0 - 1.2 equivalents)
-
Strong base (e.g., NaH, KOt-Bu, 1.1 - 1.3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equiv.) and the anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add this compound (1.0 equiv.) to the solution, either neat or dissolved in a small amount of the reaction solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Dilute with diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
4-Bromo-1-methylpiperidine: A Versatile Scaffold for CNS-Targeted Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1-methylpiperidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. Its piperidine core is a prevalent scaffold in many centrally acting drugs, and the presence of a reactive bromine atom at the 4-position allows for facile derivatization through various synthetic methodologies. This application note details the use of this compound in the discovery of potent and selective ligands for key CNS targets, including dopamine, serotonin, and sigma receptors. We provide an overview of its applications, detailed experimental protocols for key transformations, and data on the biological activity of representative derivatives.
The reactivity of the C-Br bond in this compound is a key feature that enables its use in a wide array of reactions.[1] This includes nucleophilic substitutions and cross-coupling reactions, which are fundamental to constructing more complex molecular architectures for the development of new pharmaceuticals.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 76444-51-4 | [1] |
| Molecular Formula | C₆H₁₂BrN | [1][2][3] |
| Molecular Weight | 178.07 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | ~174.8 °C | [1] |
| Flash Point | ~59.5 °C | [1] |
Applications in Drug Discovery
The 1-methylpiperidine moiety is a common feature in ligands targeting CNS receptors. The introduction of various substituents at the 4-position via nucleophilic substitution of the bromine atom allows for the fine-tuning of pharmacological activity and selectivity.
Dopamine Receptor Ligands
Dopamine receptors, particularly the D2 and D4 subtypes, are important targets for the treatment of psychosis, schizophrenia, and Parkinson's disease. The piperidine scaffold is a well-established pharmacophore for dopamine receptor antagonists. By reacting this compound with various nucleophiles, libraries of compounds can be generated and screened for D2 and D4 receptor affinity.
Serotonin Receptor Ligands
Serotonin (5-HT) receptors are implicated in a wide range of psychiatric conditions, including depression, anxiety, and schizophrenia. The 5-HT1A and 5-HT2A receptor subtypes are particularly important targets for therapeutic intervention. The 1-methylpiperidine core can be incorporated into novel serotonin receptor ligands through the synthetic versatility of this compound.
Sigma Receptor Ligands
Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, pain, and psychiatric disorders. The piperidine motif is a common structural element in high-affinity sigma-1 receptor ligands.
Experimental Protocols
The following protocols describe the synthesis of representative compounds using this compound as a starting material. These protocols are based on general nucleophilic substitution reactions commonly employed in medicinal chemistry.
Synthesis of 4-Anilino-1-methylpiperidine (A Representative N-Arylation)
This protocol describes a general procedure for the nucleophilic substitution of the bromine atom in this compound with an aniline derivative.
Workflow for the Synthesis of 4-Anilino-1-methylpiperidine
Caption: General workflow for the synthesis of 4-Anilino-1-methylpiperidine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, aniline, and potassium carbonate.
-
Add DMF to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired 4-Anilino-1-methylpiperidine.
Synthesis of 4-Phenoxy-1-methylpiperidine (A Representative O-Arylation)
This protocol outlines a general procedure for the synthesis of 4-phenoxy-1-methylpiperidine via a Williamson ether synthesis-type reaction.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield 4-Phenoxy-1-methylpiperidine.
Biological Activity Data
The following table summarizes the biological activity of representative compounds that can be synthesized using this compound or analogous 4-halopiperidine precursors.
| Compound Class | Target | Representative Compound Example | Biological Activity | Reference |
| 4-Anilidopiperidines | μ-Opioid Receptor | Fentanyl Analogues | Ki = 47 nM - 76 μM | |
| 4-Phenoxypiperidines | LSD1 | 4-(4-(Benzyloxy)phenoxy)-1-methylpiperidine | IC₅₀ = 4 μM | |
| 4-Benzylpiperidines | NR1/2B NMDA Receptor | 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | IC₅₀ = 0.025 μM |
Signaling Pathways
The biological effects of compounds derived from this compound are mediated through specific intracellular signaling pathways upon binding to their respective CNS targets.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. A[4]ctivation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. T[5]hey can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.
Caption: Serotonin 5-HT1A Receptor signaling pathways.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts with various ion channels and other proteins to influence a wide range of cellular processes, including cell survival and neuronal plasticity.
Caption: Overview of Sigma-1 Receptor signaling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel CNS-targeted drug candidates. Its straightforward reactivity allows for the generation of diverse chemical libraries for screening against various receptors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Substituted-1-Methylpiperidines from a 4-Bromo Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 4-substituted-1-methylpiperidines starting from the common precursor, 4-bromo-1-methylpiperidine. The piperidine motif is a crucial scaffold in medicinal chemistry, and the ability to efficiently introduce a variety of substituents at the 4-position is of significant interest in drug discovery and development.
This guide focuses on four powerful and versatile cross-coupling methodologies: Suzuki-Miyaura coupling for the formation of C-C (aryl) bonds, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C (alkynyl) bond formation, and the Grignard reaction for the synthesis of alcohols. For each method, a summary of reaction conditions and representative yields are provided in tabular format, followed by a detailed, step-by-step experimental protocol.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-methylpiperidines
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In this context, it enables the synthesis of 4-aryl-1-methylpiperidines by coupling this compound with various arylboronic acids. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling is provided below.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 100 °C).
-
Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-1-methylpiperidine.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1-methylpiperidine. The synthesis of 4-substituted piperidines is of significant interest in medicinal chemistry and drug discovery, as this scaffold is a key component in a wide range of biologically active molecules. This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C(sp³)-C(sp²), C(sp³)-N, and C(sp³)-C(sp) bonds, respectively.
The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies for similar substrates and should be considered as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the piperidine ring.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | ~81¹ |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~92² |
| 3 | (4-Chlorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~80³ |
| 4 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | 15 | ~73⁴ |
¹Yield based on a similar substrate, 2-Bromo-4-methylpyridine.[1] ²Yield reported for a structurally similar substrate.[1] ³Representative yield for a similar aryl bromide.[1] ⁴Representative yield for a similar aryl bromide.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-1-methylpiperidine derivatives from this compound and a primary or secondary amine.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~67⁵ |
| 2 | Aniline | Pd(OAc)₂ (1-2) | tBuBrettPhos (1-2) | LHMDS | THF | RT | 12 | ~87⁶ |
| 3 | Piperidine | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu | Toluene | 110 | 18 | ~60⁵ |
| 4 | N-Methylaniline | Pd(OAc)₂ (1) | CM-phos (4) | K₂CO₃ | t-BuOH | 110 | 24 | ~86-92⁷ |
⁵Yields based on the coupling of 4-bromo-1H-1-tritylpyrazole with the respective amines.[2] ⁶Yield based on the amination of 4-bromo-1H-imidazole with aniline.[3] ⁷Yield for the coupling of 4-(tert-butyl)phenyl methanesulfonate with N-methylaniline.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Simplified catalytic cycles for the major palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be adapted for coupling terminal alkynes with this compound.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~72-96⁸ |
| 2 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | ~92⁹ |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 20 | ~85¹⁰ |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 6 | ~78¹⁰ |
⁸Yields reported for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[5][6] ⁹Yield for the copper-free coupling of 4-bromobenzonitrile with phenylacetylene.[7] ¹⁰Yields for the coupling of 4-bromo-6H-1,2-oxazine with the respective alkynes.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware (e.g., Schlenk tube)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous and degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Disclaimer: The provided protocols and data are intended for informational purposes and are based on reactions with similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for the specific cross-coupling of this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all safety precautions.
References
- 1. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular Buchwald-Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C-N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Piperidine Derivatives from 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of two classes of bioactive molecules, potential muscarinic acetylcholine receptor (mAChR) modulators and opioid receptor ligands, using 4-Bromo-1-methylpiperidine as a versatile starting material. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction
The 1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound is a key building block that allows for the introduction of diverse functionalities at the 4-position of the piperidine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
This document outlines two synthetic pathways starting from this compound to generate libraries of compounds for screening against G-protein coupled receptors (GPCRs), such as mAChRs and opioid receptors.
Application Note 1: Synthesis of 1-methyl-4-(aryl)piperidine Derivatives via Suzuki-Miyaura Coupling
Objective: To synthesize 1-methyl-4-(aryl)piperidine derivatives as potential muscarinic acetylcholine receptor (mAChR) modulators. The 4-arylpiperidine motif is a common feature in M1 and M3 muscarinic receptor antagonists.[2][3]
Reaction Scheme:
dot
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 1-methyl-4-(4-methoxyphenyl)piperidine
This protocol details the synthesis of a representative 1-methyl-4-(aryl)piperidine derivative.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Quantitative Data Summary:
| Compound | Starting Material | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-methyl-4-(4-methoxyphenyl)piperidine | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Ethanol/Water (4:1:1) | 80 | 12 | 85-95 |
Characterization Data for 1-methyl-4-(4-methoxyphenyl)piperidine:
| Data Type | Results |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.17 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 3.79 (s, 3H), 3.05-2.95 (m, 2H), 2.45-2.35 (m, 1H), 2.32 (s, 3H), 2.15-2.05 (m, 2H), 1.85-1.75 (m, 4H). |
| ¹³C NMR | (100 MHz, CDCl₃) δ 158.0, 136.9, 127.9, 113.8, 55.8, 55.2, 46.3, 41.9, 31.8. |
| MS (ESI) | m/z 220.16 [M+H]⁺ |
Biological Activity:
The synthesized 4-arylpiperidine derivatives can be screened for their binding affinity to muscarinic acetylcholine receptors. For example, compounds with similar structures have shown affinity for M1 and M3 receptors, making them potential candidates for the treatment of various neurological and smooth muscle disorders.[4]
Application Note 2: Synthesis of N-aryl-1-methylpiperidin-4-amine Derivatives via Buchwald-Hartwig Amination
Objective: To synthesize N-aryl-1-methylpiperidin-4-amine derivatives as potential opioid receptor modulators. The N-aryl-4-aminopiperidine scaffold is a key pharmacophore in a number of potent opioid receptor ligands.[5]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1-methylpiperidin-4-amine
This protocol details the synthesis of a representative N-aryl-1-methylpiperidin-4-amine derivative.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and place under an argon atmosphere.
-
Reagent Addition: Add the degassed anhydrous toluene, followed by 4-methoxyaniline and then this compound via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Quantitative Data Summary:
| Compound | Starting Material | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(4-methoxyphenyl)-1-methylpiperidin-4-amine | This compound | 4-Methoxyaniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 75-85 |
Characterization Data for N-(4-methoxyphenyl)-1-methylpiperidin-4-amine:
| Data Type | Results |
| ¹H NMR | (400 MHz, CDCl₃) δ 6.78 (d, J = 9.0 Hz, 2H), 6.60 (d, J = 9.0 Hz, 2H), 3.75 (s, 3H), 3.40-3.30 (m, 1H), 2.85-2.75 (m, 2H), 2.28 (s, 3H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H), 1.60-1.50 (m, 2H). |
| ¹³C NMR | (100 MHz, CDCl₃) δ 152.1, 141.6, 114.8, 114.6, 55.8, 54.9, 52.3, 46.2, 32.7. |
| MS (ESI) | m/z 221.16 [M+H]⁺ |
Biological Activity:
The synthesized N-aryl-1-methylpiperidin-4-amine derivatives can be evaluated for their affinity and functional activity at the μ, δ, and κ opioid receptors. Compounds with this structural motif have been shown to act as potent opioid receptor modulators. [5][6]
Signaling Pathways and Experimental Workflow
dot
Caption: Experimental workflow for synthesis and drug discovery.
Conclusion
This compound serves as an excellent starting material for the synthesis of diverse libraries of bioactive compounds. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for the derivatization of the 4-position of the piperidine ring. The protocols outlined in these application notes offer a robust starting point for researchers in the field of drug discovery to generate novel chemical entities for screening against important therapeutic targets like muscarinic and opioid receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Bromo-1-methylpiperidine. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic strategies for this compound are:
-
Bromination of 1-methylpiperidine: This involves the direct bromination of the piperidine ring at the 4-position.
-
N-alkylation of 4-bromopiperidine: This route involves the methylation of the nitrogen atom of a pre-brominated piperidine ring.
Q2: What are the key safety precautions to consider when handling the reagents for this synthesis?
A2: Many reagents used in this synthesis are hazardous. Brominating agents like phosphorus tribromide (PBr₃) and N-Bromosuccinimide (NBS) are corrosive and toxic. Organobromine compounds can also be harmful. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves a standard work-up procedure followed by distillation or column chromatography. The work-up often includes quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions to remove impurities. Distillation under reduced pressure is a common method for final purification.
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a colorless to pale yellow liquid. Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 76444-51-4 |
| Molecular Formula | C₆H₁₂BrN |
| Molecular Weight | 178.07 g/mol |
| Boiling Point | ~174.8 °C at 760 mmHg |
| Flash Point | ~59.5 °C |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Scenario 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Poor quality of reagents | Use freshly distilled or purified reagents. Ensure starting materials are dry, as moisture can interfere with the reaction. |
| Suboptimal reaction temperature | The optimal temperature can vary depending on the chosen route. For bromination with PBr₃, a controlled, often low, initial temperature is crucial. For N-alkylation, gentle heating might be necessary. Experiment with a range of temperatures to find the optimum. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants are correct. For N-alkylation, using a slight excess of the methylating agent can drive the reaction to completion. |
Scenario 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Over-bromination | In the bromination of 1-methylpiperidine, using an excess of the brominating agent can lead to di-brominated products. Use a controlled amount of the brominating agent and add it slowly to the reaction mixture. |
| Formation of elimination products | In the synthesis from 1-methyl-4-piperidinol, strong acidic conditions and high temperatures can favor the formation of elimination byproducts. Maintain a controlled temperature and consider using a milder brominating agent. |
| Di-alkylation in N-alkylation route | If starting with 4-bromopiperidine and a methylating agent, the formation of a quaternary ammonium salt is possible. Use a controlled amount of the methylating agent and consider a stepwise addition. |
Experimental Protocols
Below are detailed methodologies for the two primary synthetic routes to this compound.
Method A: Bromination of 1-methyl-4-piperidinol with Phosphorus Tribromide (PBr₃)
This method involves the conversion of the hydroxyl group of 1-methyl-4-piperidinol to a bromide.
Materials:
-
1-methyl-4-piperidinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-methyl-4-piperidinol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation (Illustrative):
| Reactant | Molar Eq. | Amount |
| 1-methyl-4-piperidinol | 1.0 | 10.0 g |
| Phosphorus tribromide (PBr₃) | 0.4 | 3.6 mL |
| Anhydrous diethyl ether | - | 100 mL |
| Product Yield (Illustrative) | ~65-75% |
Method B: N-methylation of 4-bromopiperidine
This protocol describes the methylation of the nitrogen atom of 4-bromopiperidine.
Materials:
-
4-bromopiperidine hydrobromide
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-bromopiperidine hydrobromide and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Presentation (Illustrative):
| Reactant | Molar Eq. | Amount |
| 4-bromopiperidine hydrobromide | 1.0 | 10.0 g |
| Methyl iodide | 1.1 | 2.8 mL |
| Potassium carbonate (K₂CO₃) | 2.5 | 13.2 g |
| Anhydrous acetonitrile | - | 100 mL |
| Product Yield (Illustrative) | ~70-80% |
Visualizations
Experimental Workflow: Bromination of 1-methyl-4-piperidinol
Caption: A flowchart illustrating the key steps in the synthesis of this compound via bromination of 1-methyl-4-piperidinol.
Troubleshooting Logic: Low Product Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yield in the synthesis of this compound.
common side reactions with 4-Bromo-1-methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues and side reactions encountered during experiments involving 4-Bromo-1-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. Due to its structure as a secondary alkyl halide, it can undergo both S(_N)1 and S(_N)2 type reactions. The tertiary amine within the piperidine ring also makes it susceptible to quaternization. It is a versatile building block for introducing the 1-methylpiperidin-4-yl moiety into molecules.[1]
Q2: What are the expected main side reactions when using this compound?
A2: The primary side reactions to anticipate are elimination reactions (E1 and E2) which compete with the desired nucleophilic substitution. Another significant side reaction is the quaternization of the tertiary amine of the piperidine ring, especially if the nucleophile is also an alkylating agent or if reaction conditions promote this. Over-alkylation of the nucleophile by the substrate can also occur.
Q3: How can I minimize the formation of the elimination byproduct, 1-methyl-1,2,3,6-tetrahydropyridine?
A3: To minimize the elimination byproduct, it is advisable to use a non-bulky, strong nucleophile and a polar aprotic solvent. Lowering the reaction temperature can also favor substitution over elimination. The choice of base is critical; a non-nucleophilic, sterically hindered base is preferred if a base is required for the reaction.
Q4: Is this compound stable during storage?
A4: this compound is generally stable under standard storage conditions (cool, dry, and dark). However, prolonged exposure to light or high temperatures can lead to gradual decomposition. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unsaturated Impurity.
Possible Cause:
-
Elimination Side Reaction: The formation of 1-methyl-1,2,3,6-tetrahydropyridine via an E2 or E1 elimination pathway is a common competing reaction. This is more likely to occur with sterically hindered nucleophiles, strong and bulky bases, or at elevated temperatures.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature will favor the substitution pathway.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anion, increasing the nucleophilicity of the attacking species and favoring the S(_N)2 pathway over elimination.
-
Nucleophile/Base Selection: If possible, use a less sterically hindered nucleophile. If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to prevent further side reactions.
Issue 2: Formation of a Highly Polar Byproduct, Insoluble in Common Organic Solvents.
Possible Cause:
-
Quaternization: The tertiary nitrogen of the piperidine ring can be susceptible to quaternization, forming a quaternary ammonium salt. This can happen if the nucleophile is an alkylating agent or if there is an excess of an alkyl halide in the reaction mixture. The resulting salt is often highly polar and insoluble in many organic solvents.
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the nucleophile and this compound. An excess of the alkyl halide should be avoided.
-
Protecting Groups: If the quaternization is intramolecular or unavoidable, consider using a protecting group strategy for the piperidine nitrogen, though this would require a different starting material.
-
Choice of Reagents: Avoid using reagents that can act as potent alkylating agents for tertiary amines if possible.
-
Work-up Procedure: If a quaternary salt is formed, it can often be removed by an aqueous wash during the reaction work-up due to its high water solubility.
Issue 3: The Reaction is Sluggish or Does Not Proceed to Completion.
Possible Cause:
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide from the secondary carbon efficiently.
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.
-
Solvent Effects: The solvent may not be appropriate for the reaction type, for instance, using a protic solvent for an S(_N)2 reaction which can solvate and deactivate the nucleophile.
Troubleshooting Steps:
-
Increase Nucleophilicity: If possible, convert the nucleophile to its conjugate base using a suitable non-nucleophilic base to increase its reactivity.
-
Increase Temperature: While this can promote elimination, a moderate increase in temperature can help overcome the activation energy barrier for sluggish substitution reactions. A careful balance is needed.
-
Catalyst: Consider the use of a catalyst, such as sodium iodide, to perform an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
-
Optimize Solvent: Ensure the solvent is appropriate for the intended mechanism. For S(_N)2 reactions, polar aprotic solvents are generally best.
Data Presentation
Table 1: Illustrative Product Distribution in the Reaction of this compound with a Nucleophile under Various Conditions.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| 1 | Sodium Azide | None | DMF | 25 | 90 | 10 |
| 2 | Sodium Azide | None | Ethanol | 80 | 60 | 40 |
| 3 | Potassium tert-butoxide | - | THF | 25 | <10 | >90 |
| 4 | Aniline | K₂CO₃ | Acetonitrile | 80 | 75 | 25 |
Note: The data in this table is illustrative and based on general principles of organic chemistry, as specific quantitative data for these reactions were not found in the search results.
Experimental Protocols
Representative Experimental Protocol for Nucleophilic Substitution
Synthesis of 4-Azido-1-methylpiperidine:
-
To a solution of this compound (1.0 g, 5.6 mmol) in 20 mL of dry DMF, add sodium azide (0.44 g, 6.7 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-azido-1-methylpiperidine.
Visualizations
Caption: Competing nucleophilic substitution and elimination pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromo-1-methylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methylpiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, particularly with saturated N-heterocyclic halides, can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[2] A common method is to subject the flask to several cycles of vacuum and backfilling with the inert gas.
-
Reagent Quality:
-
This compound Stability: While generally stable, ensure it is pure and dry.
-
Boronic Acid/Ester Purity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[3][4] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate can improve results.[2][5]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Use fresh catalyst and ligand from a reputable source, and store them under an inert atmosphere.[2]
-
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2] Ensure your base is of high purity and has been stored correctly.
Q2: I am observing significant amounts of starting material remaining. What are the likely causes and how can I improve conversion?
A2: Incomplete conversion is a common issue. Consider the following factors:
-
Catalyst System (Catalyst and Ligand): The choice of catalyst and ligand is crucial for the coupling of alkyl halides. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this transformation.[1] More electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of the Pd(0) to the C-Br bond and prevent β-hydride elimination.[1][6]
-
Reaction Temperature and Time: These are essential parameters.[7] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time. If the reaction stalls, a moderate increase in temperature may be beneficial.
-
Base Selection: The base plays a critical role in the transmetalation step.[8] The strength and nature of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8][9] If one base is not effective, screening other bases is a recommended strategy.
Q3: I suspect β-hydride elimination is a major side reaction. How can I minimize it?
A3: β-hydride elimination is a common decomposition pathway for alkylpalladium intermediates, especially with substrates like this compound that have β-hydrogens.[1][6] To minimize this side reaction:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands form stable, coordinatively saturated palladium complexes that disfavor the formation of the vacant site required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired reductive elimination.
-
Catalyst System: Some modern palladium precatalysts are specifically designed to promote rapid cross-coupling, outcompeting β-hydride elimination.
Q4: Could the choice of solvent be affecting my reaction yield?
A4: Yes, the solvent system is a critical parameter. The Suzuki-Miyaura reaction can be performed in a variety of solvents, including biphasic (organic/aqueous) systems.[5] The solvent must be able to dissolve the reactants to a sufficient extent and be compatible with the catalyst system. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[10][11] The solubility of the base and the boronic acid derivative can be highly dependent on the solvent system, which in turn affects the reaction rate. If you are experiencing low yields, screening different solvent systems is a valid optimization strategy.
Quantitative Data Summary
The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of alkyl bromides, which can serve as a starting point for optimization. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | 60-90 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 55-85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90-110 | 12-24 | 50-80 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 16-24 | 40-70 |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield Suzuki coupling.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-1-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 4-Bromo-1-methylpiperidine. The guidance provided is designed to help diagnose and resolve common issues to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during cross-coupling reactions with this compound, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) with this compound is showing low or no conversion. What are the likely causes related to the catalyst?
A1: Low or no conversion in the presence of this compound is frequently linked to catalyst deactivation. The primary suspect is the poisoning of the palladium catalyst by the nitrogen atom of the piperidine ring. The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, rendering it inactive.[1][2]
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3]
-
Inert Atmosphere: Confirm that the reaction was set up under strictly anaerobic conditions. Oxygen can irreversibly oxidize the active Pd(0) catalyst.[4] Thoroughly degas all solvents and reagents.[5]
-
Reagent Purity: Use high-purity this compound, as impurities can also act as catalyst poisons.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a straightforward initial step, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for a portion of the catalyst being deactivated. However, this is not the most economical solution.
-
Ligand Screening: The choice of ligand is critical when using substrates containing N-heterocycles.[6] Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[6][7]
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species in situ, which can be crucial for challenging substrates.[8][9]
Q2: I am observing a significant amount of side products, such as dehalogenation of this compound or homocoupling of my coupling partner. Could this be related to catalyst deactivation?
A2: Yes, the formation of significant side products can be an indicator of a struggling catalytic system.
-
Dehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can occur when the catalytic cycle is stalled. Certain bases or impurities can promote this pathway. Consider screening milder bases and ensure high-purity reagents.
-
Homocoupling: The formation of homocoupling products, particularly of boronic acids in Suzuki reactions, is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[4][10] Rigorous degassing is the primary solution.[5]
Troubleshooting Steps:
-
Base Optimization: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they can be effective while minimizing side reactions like protodeboronation.[4][10] Ensure the base is anhydrous and finely ground.[4]
-
Solvent Selection: The solvent can influence catalyst stability and solubility of reagents. Toluene, dioxane, and THF are common choices. For Suzuki reactions, a co-solvent of water is often used, but its proportion should be optimized to minimize boronic acid hydrolysis.[3][10]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the piperidine ring. This nitrogen can act as a ligand, coordinating to the palladium catalyst and forming stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction cycle, leading to low yields or reaction failure.[1][2]
Q2: Which palladium catalysts and ligands are recommended for reactions with this compound?
A2: For substrates like this compound, it is highly recommended to use catalyst systems known for their robustness and resistance to poisoning by N-heterocycles. Bulky, electron-rich phosphine ligands are particularly effective.[6]
-
Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands.[6][7]
-
Recommended Palladium Sources: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with the chosen ligand. Pre-catalysts incorporating these ligands are also excellent choices.[6][8]
Q3: Can I prevent the piperidine nitrogen from poisoning the catalyst?
A3: Yes, one effective strategy is to temporarily protect the nitrogen atom, for example, by converting it to a carbamate (e.g., Boc group). This reduces the Lewis basicity of the nitrogen and its ability to coordinate to the palladium center. However, this adds extra steps of protection and deprotection to your synthetic route. An alternative is to use a catalytic system that is inherently more resistant to poisoning, as mentioned above.
Q4: What are the visual indicators of catalyst deactivation?
A4: A common visual sign of catalyst deactivation is the formation of palladium black, a fine black precipitate of elemental palladium. This indicates that the Pd(0) catalyst has agglomerated and is no longer catalytically active. This can happen if the ligand is unable to stabilize the palladium nanoparticles effectively.
Data Presentation
The following tables provide illustrative data on how the choice of ligand and base can impact the yield of a generic Buchwald-Hartwig amination reaction with an aryl bromide similar in reactivity to this compound.
Table 1: Effect of Different Ligands on Reaction Yield
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | < 10 |
| 2 | BINAP | 45 |
| 3 | dppf | 60 |
| 4 | XPhos | 92 |
| 5 | SPhos | 95 |
Reaction conditions: Aryl bromide (1 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h. Data is illustrative and based on general trends reported in the literature.[1][7][11]
Table 2: Influence of Base on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 55 |
| 2 | K₃PO₄ | 78 |
| 3 | Cs₂CO₃ | 85 |
| 4 | NaOtBu | 95 |
| 5 | LHMDS | 93 |
Reaction conditions: Aryl bromide (1 mmol), amine (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 12 h. Data is illustrative and based on general trends reported in the literature.[4][10]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a representative example and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Aniline
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst poisoning pathway.
Caption: Troubleshooting workflow for low conversion.
Caption: Problem-solution relationships.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
Technical Support Center: Workup Procedures for 4-Bromo-1-methylpiperidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methylpiperidine. Below you will find detailed information on common issues encountered during the workup of Nucleophilic Substitution, Suzuki Coupling, and Grignard reactions, along with recommended solutions and experimental protocols.
I. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound are common for introducing various functional groups at the 4-position of the piperidine ring. The basic nature of the product requires specific workup procedures to ensure good yield and purity.
Troubleshooting Guide
Q1: I am getting a low yield of my 4-substituted-1-methylpiperidine product after workup. What are the possible causes and solutions?
A1: Low yields can arise from several factors during the reaction or workup. Here’s a systematic approach to troubleshoot the issue:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material before starting the workup.
-
-
Product Loss During Extraction:
-
Solution: 4-substituted-1-methylpiperidine derivatives are basic and can be protonated in acidic or even neutral aqueous solutions, leading to their loss in the aqueous phase. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product with an organic solvent.[1][2] Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.[1]
-
-
Emulsion Formation:
-
Solution: The presence of salts or other charged species can lead to emulsion formation during extraction. Adding brine (saturated NaCl solution) can help break the emulsion.
-
-
Product Volatility:
-
Solution: Some lower molecular weight piperidine derivatives can be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
Q2: My final product has a yellow or brownish tint. How can I remove the color?
A2: A yellow or brown discoloration in piperidine derivatives is often due to oxidation of the amine.[1]
-
Solution:
-
Purification: Distillation or column chromatography can effectively remove colored impurities.
-
Prevention: Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light to prevent further oxidation.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to remove unreacted this compound from my product?
A: Unreacted this compound can often be removed by careful purification. Since both the starting material and the product are basic, a simple acid wash is not selective. Column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking), is a common and effective method.
Q: I am seeing multiple spots on my TLC after workup, even though the reaction went to completion. What could be the side products?
A: In nucleophilic substitution with amines, overalkylation can be a common side reaction, leading to the formation of quaternary ammonium salts.[1] These salts are highly polar and will have a very low Rf on silica gel TLC. Other possible side products could arise from elimination reactions, especially if a sterically hindered nucleophile or a strong base is used.
Q: How do I perform an acid-base extraction to purify my 4-substituted-1-methylpiperidine product?
A: An acid-base extraction is a highly effective method for purifying basic compounds like substituted piperidines from neutral or acidic impurities.[1][2][4]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer containing the protonated product.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a base (e.g., NaOH or K₂CO₃).
-
Extract the deprotonated, neutral product back into an organic solvent (perform multiple extractions).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.[1]
Experimental Protocol: General Workup for Nucleophilic Substitution with an Amine
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove most of the solvent under reduced pressure.
-
Aqueous Workup:
-
Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Concentration and Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or distillation if it is a liquid.
-
Data Presentation
| Workup Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Direct Extraction | 60-85 | 80-95 | Yield and purity can be lower due to incomplete extraction and presence of basic impurities. |
| Acid-Base Extraction | 75-95 | >95 | Highly effective for removing neutral and acidic impurities. |
| Column Chromatography | 50-80 | >98 | Can be time-consuming and lead to some product loss on the column. |
Note: The data presented are representative values based on general organic chemistry principles and may vary depending on the specific reaction conditions and the nature of the nucleophile.
II. Suzuki Coupling Reactions
The Suzuki coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. The workup procedure is crucial for removing the palladium catalyst and boron-containing byproducts.
Troubleshooting Guide
Q1: My Suzuki coupling reaction workup is messy, and I have difficulty separating my product from the catalyst and byproducts. What can I do?
A1: A common issue in Suzuki coupling workups is the removal of the palladium catalyst and boronic acid-derived impurities.
-
Palladium Removal:
-
Solution: After the reaction, the mixture can be filtered through a pad of Celite to remove the heterogeneous palladium catalyst.[5] For homogeneous catalysts, specific scavengers can be used, or the crude product can be purified by column chromatography.
-
-
Boron Byproduct Removal:
-
Solution: Boronic acid and its byproducts can often be removed by washing the organic layer with a basic solution (e.g., 1M NaOH or saturated NaHCO₃). Alternatively, concentrating the reaction mixture from methanol several times can help remove boron compounds as volatile trimethyl borate.
-
Frequently Asked Questions (FAQs)
Q: What is a standard workup procedure for a Suzuki coupling reaction with this compound?
A: A typical workup involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with an organic solvent (e.g., ethyl acetate) and water.
-
Filtering the mixture through a pad of Celite to remove the palladium catalyst.
-
Separating the organic layer and washing it with water and brine.
-
Drying the organic layer over an anhydrous salt, filtering, and concentrating.
Q: My product seems to be contaminated with a triphenylphosphine oxide-like impurity. How can I remove it?
A: If a phosphine-based ligand was used, triphenylphosphine oxide is a common byproduct. It can be challenging to remove by standard chromatography. One method is to suspend the crude product in a non-polar solvent like a mixture of pentane and ether and filter. The desired product will dissolve while the phosphine oxide remains largely as a solid. This process may need to be repeated.
Experimental Protocol: General Workup for Suzuki Coupling
-
Cooling and Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with the same organic solvent.
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Filtration and Extraction | 70-90 | 85-95 | May still contain soluble catalyst residues and boronic acid byproducts. |
| Column Chromatography | 60-85 | >98 | Effective for removing most impurities. |
Note: The data presented are representative values based on Suzuki coupling reactions of similar aryl bromides and may vary depending on the specific boronic acid and reaction conditions.[7]
III. Grignard Reactions
The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting this compound (after conversion to the Grignard reagent) with electrophiles like aldehydes, ketones, or esters. The workup is critical for quenching the reaction and isolating the alcohol product.
Troubleshooting Guide
Q1: My Grignard reaction failed to initiate or gave a very low yield. What went wrong?
A1: Grignard reactions are highly sensitive to moisture and air.
-
Anhydrous Conditions:
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[8]
-
-
Magnesium Activation:
-
Solution: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[8]
-
Frequently Asked Questions (FAQs)
Q: How do I properly quench a Grignard reaction?
A: The reaction should be quenched by the slow, careful addition of a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used as it is acidic enough to protonate the alkoxide but not so acidic that it causes side reactions with sensitive functional groups. For more robust products, dilute HCl can be used. The quenching should be done in an ice bath to control the exothermic reaction.[9]
Q: What are the common byproducts in a Grignard reaction with this compound?
A: A common byproduct is the Wurtz coupling product, where two piperidine units couple together. Unreacted Grignard reagent can also be protonated during workup to give 1-methylpiperidine. If the electrophile is an ester, double addition of the Grignard reagent can occur.[10][11]
Experimental Protocol: General Workup for a Grignard Reaction
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise with stirring.
-
-
Extraction:
-
Once the quenching is complete, add more water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Concentration and Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Data Presentation
| Quenching Agent | Typical Yield Range (%) | Notes |
| Saturated NH₄Cl (aq) | 60-85 | Mild conditions, suitable for sensitive products. |
| Dilute HCl (aq) | 65-90 | More vigorous, ensure product is stable to acid. |
Note: The data presented are representative values and can vary significantly based on the electrophile used and the reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. adichemistry.com [adichemistry.com]
preventing elimination side reactions of 4-Bromo-1-methylpiperidine
Welcome to the Technical Support Center for 4-Bromo-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical synthesis, with a focus on preventing common side reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing targeted solutions and explanations in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed when using this compound in nucleophilic substitution reactions?
A1: The most common side reaction is elimination (E2 mechanism) , which competes with the desired nucleophilic substitution (SN2 mechanism). This occurs when the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine atom. This results in the formation of an undesired alkene byproduct, 1-methyl-1,2,3,4-tetrahydropyridine.
Q2: What factors generally favor the undesired elimination side reaction?
A2: Several factors can promote the E2 elimination pathway over the desired SN2 substitution:
-
Strong, bulky bases: Sterically hindered and strong bases preferentially abstract a proton rather than attacking the electrophilic carbon.[1]
-
High temperatures: Increased temperature generally favors elimination reactions over substitution reactions.
-
Protic solvents: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and making it more likely to act as a base.
Q3: How can I minimize the elimination side reaction?
A3: To favor the desired SN2 substitution and minimize elimination, consider the following strategies:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. If a stronger base is required, use a non-nucleophilic or sterically hindered base only if elimination is the desired outcome. For substitution, less basic nucleophiles are preferred.
-
Solvent Selection: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive as a nucleophile.
-
Temperature Control: Maintain a low reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.
-
Steric Hindrance: While this compound is a secondary halide, minimizing steric hindrance on the nucleophile can also favor substitution.
Troubleshooting Specific Issues
Problem 1: My reaction is producing a significant amount of the elimination byproduct, 1-methyl-1,2,3,4-tetrahydropyridine.
| Potential Cause | Troubleshooting Step | Rationale |
| The base/nucleophile is too strong or sterically hindered. | If possible, switch to a less basic nucleophile. For example, when introducing an amino group, using an amine as the nucleophile is preferred over using its corresponding amide anion. | Stronger bases are more likely to abstract a proton, leading to elimination. |
| The reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature or below (e.g., 0 °C). | Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| An inappropriate solvent was used. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring the SN2 pathway over the E2 pathway. |
Problem 2: The reaction is proceeding very slowly, and upon heating, elimination becomes the major pathway.
| Potential Cause | Troubleshooting Step | Rationale |
| The nucleophile is too weak under the current conditions. | Increase the concentration of the nucleophile. If possible without significantly increasing basicity, consider a more potent nucleophile. | A higher concentration of the nucleophile can increase the rate of the bimolecular SN2 reaction without needing to increase the temperature. |
| The solvent is not effectively solvating the reactants. | Ensure the chosen polar aprotic solvent is of high purity and anhydrous. | Water and other protic impurities can solvate and deactivate the nucleophile. |
Quantitative Data
The following table summarizes the expected product distribution based on general principles of substitution and elimination reactions for secondary alkyl halides, which is applicable to this compound.
| Reaction Conditions | Expected Major Product | Expected Minor Product | Rationale |
| Strong, non-bulky base (e.g., NaOEt) in a polar protic solvent (e.g., EtOH) at elevated temperature. | Elimination (1-methyl-1,2,3,4-tetrahydropyridine) | Substitution | Strong bases and high temperatures favor E2 elimination. |
| Weakly basic, good nucleophile (e.g., N3-, RS-) in a polar aprotic solvent (e.g., DMSO) at low to moderate temperature. | Substitution | Elimination | Weakly basic nucleophiles and polar aprotic solvents favor the SN2 pathway. |
| Strong, sterically hindered base (e.g., t-BuOK) in a polar aprotic solvent. | Elimination | Substitution | Sterically hindered bases are poor nucleophiles and preferentially act as bases, leading to elimination.[1] |
Experimental Protocols
Key Experiment: Nucleophilic Substitution with a Primary Amine to Minimize Elimination
This protocol details a general method for the substitution reaction of this compound with a primary amine, aiming to maximize the yield of the desired 4-amino-1-methylpiperidine derivative while minimizing the formation of the elimination byproduct.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diatomaceous earth
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted amino-1-methylpiperidine.
A similar synthesis of 4-amino-1-methylpiperidine from a different starting material using a palladium on carbon catalyst in methanol with heating to reflux for 24 hours has been reported to yield 51% of the product after purification.[2]
Visualizations
Logical Relationship for Minimizing Elimination
Caption: Decision pathway for selecting reaction conditions to favor substitution over elimination.
Experimental Workflow for Nucleophilic Substitution
Caption: Step-by-step workflow for a typical nucleophilic substitution on this compound.
References
Technical Support Center: Synthesis of 4-Bromo-1-methylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methylpiperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q1: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Here are the common causes and troubleshooting steps:
-
Incomplete Conversion of Starting Material: The most common reason for low yield is the presence of unreacted 1-methyl-4-piperidinol.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Temperature: The reaction temperature might be too low. For bromination with HBr, refluxing is often necessary. When using reagents like phosphorus tribromide (PBr₃), the reaction is typically performed at 0 °C to room temperature.[1][2]
-
Reagent Stoichiometry: An insufficient amount of the brominating agent can lead to incomplete conversion. Ensure at least a stoichiometric equivalent of the brominating agent is used. A slight excess may improve the yield.
-
-
-
Formation of Elimination Byproduct: Dehydration of the alcohol starting material or dehydrohalogenation of the product can lead to the formation of 1-methyl-1,2,3,6-tetrahydropyridine.
-
Troubleshooting:
-
Temperature Control: High reaction temperatures, especially with strong acids like H₂SO₄ used to generate HBr in situ, can favor elimination.[3] Maintain the lowest effective temperature for the reaction.
-
Choice of Reagent: Reagents like PBr₃ often lead to less elimination compared to methods involving strong acids.[1][4]
-
-
-
Formation of Ether Byproduct: Intermolecular dehydration between two molecules of the starting alcohol or reaction between the starting alcohol and the product can form 4,4'-oxybis(1-methylpiperidine).
-
Troubleshooting:
-
Controlled Addition of Reagents: Adding the brominating agent slowly to the alcohol solution can minimize side reactions.
-
Concentration: Running the reaction at a higher concentration might favor the desired intramolecular reaction over intermolecular side reactions, but this should be balanced with proper temperature control.
-
-
Issue 2: Presence of Impurities in the Final Product
Q2: My final product shows impurities after purification. How can I identify and remove them?
A2: The identity of the impurities will dictate the best purification strategy. Common analytical techniques for identification include GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identifying Common Impurities:
-
1-methyl-4-piperidinol (Starting Material): This will have a different retention time in GC and HPLC compared to the product. Its mass spectrum will show a molecular ion peak at m/z 115.[5]
-
1-methyl-1,2,3,6-tetrahydropyridine (Elimination Product): This byproduct will have a lower boiling point than the product and can often be detected by GC-MS, showing a molecular ion at m/z 97.
-
4,4'-oxybis(1-methylpiperidine) (Ether Byproduct): This higher molecular weight impurity will have a longer retention time in GC and HPLC.
-
-
Purification Strategies:
-
Distillation: Fractional distillation is often effective for separating this compound from lower-boiling impurities like the elimination product and higher-boiling impurities like the ether byproduct. The boiling point of this compound is approximately 175 °C.[6]
-
Column Chromatography: For removal of polar impurities like residual starting material, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Aqueous Wash: Washing the crude product with water can help remove any remaining water-soluble starting material or inorganic salts from the workup.
-
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting materials and reagents for the synthesis of this compound?
A3: The most common and direct precursor is 1-methyl-4-piperidinol. For the bromination step, several reagents can be used, each with its advantages and disadvantages:
-
Hydrogen Bromide (HBr): This is a common and cost-effective reagent. It can be used as an aqueous solution or generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄).[3] The reaction with secondary alcohols proceeds via an Sₙ1 mechanism, which can sometimes lead to rearrangements, though this is not a major concern with this specific substrate.
-
Phosphorus Tribromide (PBr₃): This reagent is often preferred for converting primary and secondary alcohols to alkyl bromides as it typically results in higher yields and fewer side reactions, particularly elimination.[1][2][4] The reaction proceeds via an Sₙ2 mechanism.[1][2]
Q4: What are the typical reaction conditions for the synthesis?
A4: Reaction conditions will vary depending on the chosen brominating agent:
-
With HBr: The reaction is typically carried out by heating the alcohol with an excess of concentrated aqueous HBr under reflux for several hours.
-
With PBr₃: The reaction is usually performed in an inert solvent like diethyl ether or dichloromethane. PBr₃ is added slowly to a cooled solution (0 °C) of the alcohol, and the reaction is then allowed to warm to room temperature.[1]
Q5: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A5: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product and volatile impurities. The mass spectrometer provides structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity of the final product and detect non-volatile impurities. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities present.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-methyl-4-piperidinol | C₆H₁₃NO | 115.17[5] | 191 |
| This compound | C₆H₁₂BrN | 178.07[6] | ~175[6] |
| 1-methyl-1,2,3,6-tetrahydropyridine | C₆H₁₁N | 97.16 | ~115 |
Table 2: Typical GC-MS Retention Times and Key Fragments
| Compound | Expected Retention Time | Key m/z Fragments |
| 1-methyl-1,2,3,6-tetrahydropyridine | Shorter than product | 97 (M+), 82, 57 |
| 1-methyl-4-piperidinol | Shorter than product | 115 (M+), 98, 70, 57[5] |
| This compound | Product | 177/179 (M+), 98, 82, 57 |
| 4,4'-oxybis(1-methylpiperidine) | Longer than product | 212 (M+), 114, 98, 57 |
Experimental Protocols
Protocol 1: Synthesis of this compound using PBr₃
-
To a stirred solution of 1-methyl-4-piperidinol (1 equivalent) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.4 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizations
Caption: Synthesis of this compound from 1-methyl-4-piperidinol.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between the desired product and common impurities.
References
Technical Support Center: Optimizing 4-Bromo-1-methylpiperidine Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving 4-Bromo-1-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond between the piperidine ring and an aryl, heteroaryl, or vinyl group using an organoboron reagent.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond between the piperidine ring and a primary or secondary amine.[1][2][3]
-
Sonogashira Coupling: For the formation of a C-C bond between the piperidine ring and a terminal alkyne.[4][5][6]
-
Heck Coupling: For the formation of a C-C bond between the piperidine ring and an alkene.[7][8]
Q2: What are the key factors influencing the success of these coupling reactions?
A2: The efficiency of coupling reactions with this compound is primarily influenced by the choice of catalyst, ligand, base, solvent, and reaction temperature. The interplay of these parameters is critical for achieving high yields and minimizing side reactions.
Q3: How does the this compound substrate differ from simple aryl bromides in coupling reactions?
A3: The this compound substrate possesses a saturated, electron-rich aliphatic ring, which can influence its reactivity compared to electron-deficient or planar aryl bromides. The nitrogen atom in the piperidine ring can potentially coordinate with the palladium catalyst, affecting its activity. Careful selection of ligands is crucial to mitigate this effect and promote the desired coupling reaction.
Q4: What are the common side reactions observed, and how can they be minimized?
A4: Common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and avoiding excessively high temperatures or prolonged reaction times.
-
Homocoupling: Dimerization of the coupling partners. Optimizing the stoichiometry of reactants and the choice of catalyst and ligand can reduce homocoupling.
-
β-Hydride Elimination: This can be a competing pathway in Buchwald-Hartwig amination when using amines with β-hydrogens, leading to the formation of an imine and the reduced arene.[1] The use of bulky ligands can often suppress this side reaction.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | - Use a pre-activated palladium catalyst or ensure in-situ reduction of a Pd(II) source. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃). |
| Inappropriate ligand | - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for challenging substrates.[10] | |
| Incorrect base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base is crucial for activating the boronic acid.[11] - Ensure the base is finely powdered and anhydrous. | |
| Poor solvent choice | - Use a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water to ensure solubility of all components.[12] - Thoroughly degas the solvent to remove oxygen. | |
| Significant Byproducts (e.g., Homocoupling) | Incorrect stoichiometry | - Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. |
| Oxygen contamination | - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Weak base | - Use a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).[13] |
| Catalyst inhibition | - The amine substrate or product can sometimes inhibit the catalyst. Screening different ligands can mitigate this. | |
| Steric hindrance | - For sterically hindered amines, use a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand). | |
| Decomposition of Starting Material | Base is too strong or temperature is too high | - Consider using a milder base (e.g., K₃PO₄) and a lower reaction temperature. |
| Formation of Dehalogenated Byproduct | Inefficient reductive elimination | - Use ligands that promote faster reductive elimination, such as bulky biarylphosphines. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv.)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
To a glovebox or under a positive flow of inert gas, add NaOtBu to an oven-dried Schlenk flask containing a magnetic stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Buchwald-Hartwig Coupling of a 4-Bromo-Heterocycle with Various Amines.
Note: Data is for the coupling of 4-bromo-1H-1-tritylpyrazole, a structurally related heterocycle, and serves as a reference for expected reactivity.[9]
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 60 |
| 2 | Morpholine | 67 |
| 3 | Pyrrolidine | 7 |
| 4 | Allylamine | 6 |
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Scale-Up of 4-Bromo-1-methylpiperidine Reactions
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning this important reaction from the laboratory to pilot plant and commercial scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and industrially viable synthetic routes for this compound typically involve two main strategies.[1] The first is the direct bromination of N-methylpiperidine. This method is atom-economical but requires careful control of reaction conditions to avoid over-bromination and other side reactions. The second common approach is the bromination of 4-hydroxy-N-methylpiperidine, often using a reagent like phosphorus tribromide or hydrobromic acid. While this adds a step, it can offer better selectivity and control over the reaction.
Q2: What are the primary safety concerns when scaling up the bromination of N-methylpiperidine?
A2: The primary safety concern is the management of the exothermic nature of the bromination reaction.[2] A failure to adequately control the temperature can lead to a thermal runaway, a rapid increase in temperature and pressure that can result in reactor failure and the release of hazardous materials.[2] Brominating agents like bromine (Br₂) and N-bromosuccinimide (NBS) are corrosive and toxic, requiring specialized handling procedures and equipment.[3] At scale, the potential for a significant release of these materials during an incident is much greater. Therefore, a thorough thermal hazard assessment is crucial before any scale-up activities.
Q3: What are the typical impurities encountered during the synthesis of this compound and how can they be minimized?
A3: Common impurities include unreacted starting materials (N-methylpiperidine or 4-hydroxy-N-methylpiperidine), over-brominated products (e.g., dibromo-species), and byproducts from side reactions. For instance, in the direct bromination of N-methylpiperidine, the formation of 3-bromo and 2-bromo isomers can occur, although the 4-bromo isomer is generally favored. To minimize these impurities, careful control of reaction temperature, slow and controlled addition of the brominating agent, and optimization of the stoichiometry are critical. Using a less reactive brominating agent or a phase-transfer catalyst can sometimes improve selectivity.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through distillation under reduced pressure (vacuum distillation). This method is effective for separating the desired product from less volatile impurities and starting materials. The boiling point of this compound is approximately 174.8°C at atmospheric pressure, but distillation is performed at lower temperatures under vacuum to prevent product degradation.[4] Before distillation, a workup procedure involving washing with an aqueous base (like sodium bicarbonate) is often employed to remove any acidic byproducts. For very high purity requirements, crystallization of a salt form (e.g., the hydrobromide salt) followed by liberation of the free base may be considered.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction. - Product loss during workup or isolation. - Side reactions consuming starting material. | - Monitor reaction completion: Use in-process controls (e.g., GC, HPLC) to ensure the reaction has gone to completion before quenching. - Optimize workup: Minimize aqueous washes and extractions to prevent product loss. Ensure phase separations are clean. - Control temperature: Maintain the optimal reaction temperature to minimize the formation of byproducts. |
| Poor Product Purity (Presence of Impurities) | - Over-bromination due to poor temperature control or rapid addition of brominating agent. - Formation of isomeric byproducts. - Inefficient purification. | - Improve addition control: Use a dosing pump for the slow, controlled addition of the brominating agent. - Enhance temperature control: Ensure the reactor's cooling system is adequate for the scale and exotherm of the reaction. - Optimize distillation: Adjust vacuum pressure and temperature during distillation to improve separation of closely boiling impurities. |
| Uncontrolled Exotherm / Thermal Runaway | - Addition of brominating agent is too fast. - Inadequate cooling capacity for the reactor size. - High concentration of reactants. | - Immediate Action: Stop the addition of the brominating agent immediately. Maximize cooling to the reactor. If necessary, prepare to quench the reaction with a pre-determined quenching agent (e.g., sodium bisulfite solution).[5] - Process Modification: Reduce the concentration of reactants. Increase the solvent volume. Decrease the addition rate of the brominating agent. Perform a thorough process safety review and consider a semi-batch process where one reactant is added portion-wise. |
| Product Degradation (Dark Color) | - High reaction or distillation temperatures. - Presence of acidic impurities. | - Lower temperatures: Conduct the reaction and distillation at the lowest feasible temperatures. - Neutralize acid: Ensure a thorough wash with a mild base during workup to remove any residual acid before distillation. |
Experimental Protocols
Key Experiment: Pilot-Scale Synthesis of this compound via Bromination of N-methylpiperidine
Objective: To provide a general protocol for the synthesis of this compound at a pilot scale, focusing on safety and control.
Materials & Equipment:
-
Glass-lined or Hastelloy reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump.
-
Cooling/heating system for the reactor.
-
N-methylpiperidine
-
Bromine (or other suitable brominating agent)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium bisulfite solution (for quenching)
-
Vacuum distillation setup
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with N-methylpiperidine and the chosen inert solvent.
-
Cooling: Cool the reactor contents to the desired reaction temperature (typically between -5°C and 5°C).
-
Bromine Addition: Slowly add the bromine, dissolved in the same inert solvent, to the reactor via the addition funnel or dosing pump over a period of 2-4 hours. The addition rate should be carefully controlled to maintain the internal temperature within a narrow range (e.g., ±2°C).
-
Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC analysis of reaction aliquots).
-
Reaction Completion & Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a solution of sodium bisulfite until the characteristic bromine color disappears.
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Workup: Allow the reactor to warm to room temperature. Add water and then slowly add aqueous sodium bicarbonate solution to neutralize any generated HBr. Separate the organic layer.
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Solvent Removal: Remove the solvent from the organic layer by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Quantitative Data Presentation
The following table summarizes the impact of key reaction parameters on yield and purity during the scale-up of the bromination of N-methylpiperidine. This data is illustrative and should be optimized for specific equipment and scale.
| Parameter | Range Studied | Effect on Yield | Effect on Purity (4-Bromo Isomer) | Notes |
| Temperature | -10°C to 10°C | Yield generally increases with temperature up to a point, then decreases due to side reactions. | Higher temperatures can lead to an increase in isomeric impurities. | Optimal temperature is a balance between reaction rate and selectivity. |
| Bromine Equivalents | 0.9 to 1.2 | Below 1.0 eq, yield is limited by the stoichiometry. Above 1.1 eq, the risk of over-bromination increases significantly. | Excess bromine leads to the formation of dibromo-impurities. | A slight excess (1.05 eq) is often optimal. |
| Addition Time | 1 hour to 6 hours | Longer addition times generally have a positive impact on yield by improving control. | Slower addition significantly improves purity by minimizing localized high concentrations of bromine and controlling the exotherm. | The optimal addition time depends on the efficiency of the reactor's cooling system. |
| Concentration | 0.5 M to 2.0 M | Higher concentrations can lead to faster reaction rates but also increase the risk of thermal runaway. | Purity can decrease at higher concentrations due to increased side reactions. | Lower concentrations are generally safer for scale-up. |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity in this compound synthesis.
References
effect of base and solvent on 4-Bromo-1-methylpiperidine reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of 4-Bromo-1-methylpiperidine, with a focus on the influence of bases and solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound primarily undergoes two types of reactions at the carbon bearing the bromine atom: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The prevailing pathway is highly dependent on the reaction conditions, specifically the choice of base, nucleophile, and solvent.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The polarity of the solvent plays a crucial role.
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Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can stabilize both carbocations and leaving groups through hydrogen bonding.[1] This property makes them favorable for SN1 and E1 reactions, which proceed through a carbocation intermediate.
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Polar aprotic solvents (e.g., DMSO, DMF, acetone) lack O-H or N-H bonds and do not effectively solvate nucleophiles, leaving them more reactive.[2] These solvents are ideal for SN2 reactions, which require a strong, unhindered nucleophile.
Q3: What is the role of the base in reactions with this compound?
A3: The base can act as a nucleophile in substitution reactions or as a proton abstractor in elimination reactions.
-
Strong, non-bulky bases/nucleophiles (e.g., NaOH, MeO⁻) can favor SN2 reactions with secondary halides like this compound, but can also lead to a mixture of substitution and elimination products.
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles due to their bulk and primarily act as bases, favoring elimination (E2) reactions.
-
Weak bases/nucleophiles (e.g., water, alcohols) will generally favor SN1 and E1 pathways, especially with heating.
Q4: How can I favor substitution over elimination?
A4: To favor nucleophilic substitution:
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Use a good, non-basic nucleophile.
-
Employ a polar aprotic solvent to enhance the nucleophilicity of your reagent.
-
Keep the reaction temperature low, as higher temperatures tend to favor elimination.
Q5: How can I favor elimination over substitution?
A5: To favor elimination:
-
Use a strong, sterically hindered base.
-
Higher reaction temperatures generally favor elimination over substitution.
-
Use a less polar solvent if employing a strong base for an E2 reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Substituted-1-methylpiperidine Product
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice leading to slow reaction or side reactions. | If performing an SN2 reaction with an anionic nucleophile, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] For SN1 reactions, a polar protic solvent like ethanol or methanol should be used.[1] |
| The base is promoting elimination instead of substitution. | If elimination is a significant side product, consider using a less basic nucleophile or a weaker base. If a base is required, using a milder base like K₂CO₃ instead of a strong base like NaH might be beneficial. |
| The nucleophile is too weak or sterically hindered. | For SN2 reactions, ensure your nucleophile is sufficiently reactive and not overly bulky. |
| Reaction temperature is too high, favoring elimination. | Run the reaction at a lower temperature. Monitor the reaction progress over a longer period. |
| Degradation of starting material or product. | Ensure this compound is of high purity and stored under appropriate conditions. Check the stability of your product under the reaction and workup conditions. |
Issue 2: Predominance of the Elimination Product (1-methyl-1,2,3,6-tetrahydropyridine)
| Possible Cause | Troubleshooting Step |
| Use of a strong, non-nucleophilic base. | This is the intended outcome for promoting elimination. If substitution is desired, switch to a more nucleophilic, less basic reagent. |
| High reaction temperature. | Lowering the reaction temperature will generally decrease the rate of elimination relative to substitution. |
| Use of a sterically hindered base. | Bulky bases like potassium tert-butoxide are designed to favor elimination. Switch to a smaller base/nucleophile if substitution is the goal. |
| Solvent choice favors elimination. | While solvent effects can be complex, for E2 reactions, a less polar solvent might be preferable with a strong base. For E1, a polar protic solvent is needed. |
Data Presentation
The following tables provide an illustrative comparison of expected outcomes based on general principles of organic reactivity applied to this compound. Note: The presented yields are illustrative and will vary based on specific reaction conditions and nucleophiles.
Table 1: Effect of Base and Solvent on Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
| Entry | Base/Nucleophile | Solvent | Predominant Mechanism | Expected Major Product | Illustrative Yield (%) |
| 1 | Sodium Azide (NaN₃) | DMF | SN2 | 4-Azido-1-methylpiperidine | > 80 |
| 2 | Sodium Azide (NaN₃) | Ethanol | SN1/SN2 mix | Mixture of products | Variable |
| 3 | Sodium Methoxide (NaOMe) | DMSO | SN2/E2 | 4-Methoxy-1-methylpiperidine | 50-70 |
| 4 | Sodium Methoxide (NaOMe) | Methanol | SN1/E1/SN2/E2 mix | Mixture of products | Variable |
| 5 | Potassium tert-butoxide | THF | E2 | 1-methyl-1,2,3,6-tetrahydropyridine | > 90 (Elimination) |
| 6 | Piperidine | Acetonitrile | SN2 | 1-Methyl-4-(piperidin-1-yl)piperidine | 60-80 |
Table 2: Troubleshooting Guide for Suzuki Coupling of this compound with Phenylboronic Acid
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation | Use a pre-catalyst like Pd(PPh₃)₄ or ensure proper in-situ generation of Pd(0). |
| Poor choice of base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective in anhydrous conditions. | |
| Inappropriate solvent | A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O) is common. Ensure the base is soluble. | |
| De-boronation of Phenylboronic Acid | Harsh basic conditions | Use a milder base (e.g., K₂CO₃ instead of NaOH). |
| Presence of excess water | Use anhydrous conditions with a base like K₃PO₄. | |
| De-halogenation of this compound | Catalyst deactivation or side reactions | Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use fresh, high-quality catalyst and ligands. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 - 2.0 eq) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 - 2.5 eq).
-
Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of 0.1-0.5 M.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for E2 Elimination
This protocol outlines a general method for the elimination of HBr from this compound.
-
Reagents and Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in a dry, aprotic solvent like THF or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of a strong, sterically hindered base such as potassium tert-butoxide (1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the formation of 1-methyl-1,2,3,6-tetrahydropyridine by GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding water.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent at atmospheric pressure due to the volatility of the product.
-
Further purification can be achieved by distillation if necessary.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions.
References
monitoring the progress of 4-Bromo-1-methylpiperidine reactions by TLC/LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-Bromo-1-methylpiperidine by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound reactions.
Troubleshooting TLC Analysis
Common problems, their potential causes, and solutions for monitoring reactions of this compound with TLC are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of Spots | Sample is too concentrated. | Dilute the reaction mixture sample before spotting it on the TLC plate.[1][2][3][4] |
| The compound is highly polar or basic (amine). | Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to reduce streaking.[4][5] | |
| Decomposition of the compound on the silica gel. | Consider using alumina plates or a different solvent system. A 2D TLC can help determine if the compound is unstable on silica.[6] | |
| Starting Material and Product Spots are Too Close (Low Resolution) | Inappropriate solvent system polarity. | Adjust the eluent polarity. For piperidine derivatives, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[5][6] |
| Try a different solvent system altogether. For example, dichloromethane/methanol mixtures can be effective. | ||
| No Spots Visible Under UV Lamp | The compounds are not UV active. | Use a visualization stain such as potassium permanganate or iodine vapor.[7][8] |
| The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3] Or, concentrate the sample if possible. | |
| Reaction Mixture Clogs the Capillary Spotter | The reaction mixture is heterogeneous or viscous. | Dilute a small aliquot of the reaction mixture with a volatile solvent before spotting.[6] |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or the silica is chipped. | Ensure the plate is centered in the chamber and not in contact with the walls. Use undamaged plates.[9] |
Troubleshooting LC-MS Analysis
Key issues, their likely causes, and recommended solutions for the LC-MS analysis of this compound reactions are detailed below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | Inappropriate ionization mode. | This compound and related amine-containing products are typically best analyzed in positive ion mode (ESI+).[10] |
| The compound has poor ionization efficiency. | Optimize the mobile phase by adding a modifier like formic acid or ammonium formate to enhance protonation.[10] | |
| Ion suppression from the sample matrix. | Dilute the sample or perform a sample cleanup (e.g., solid-phase extraction) before injection.[10][11] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Interaction of the basic amine with residual silanols on the column. | Use a column with end-capping or add a small amount of a basic modifier to the mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[12] | |
| Retention Time Shifts | Changes in mobile phase composition or pH. | Prepare fresh mobile phase and ensure accurate composition.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Monitor column performance with standards and replace it when performance degrades. | |
| Presence of Unexpected Peaks | Formation of reaction byproducts or impurities. | Characterize the unexpected peaks using their mass-to-charge ratio (m/z) and fragmentation patterns to identify potential side products. |
| Contamination from solvents, glassware, or the LC-MS system. | Run a blank injection of the solvent to identify system-related contaminant peaks.[12] |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.[13]
-
Sample Spotting:
-
On the left of the origin line, spot a diluted solution of the this compound starting material.
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In the middle, spot a "co-spot" by first spotting the starting material, and then spotting the reaction mixture directly on top of it.[7]
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On the right, spot a diluted sample of the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[14] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. After the plate is dry, visualize the spots under a UV lamp and/or with an appropriate stain.[13]
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity and a new spot for the product appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[14][15]
LC-MS Monitoring Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Integrate the peak areas for the starting material and the product to determine the relative amounts and calculate the reaction conversion. The molecular weight of this compound is approximately 178.07 g/mol .[17]
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for TLC analysis of a this compound reaction?
A1: A good starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent such as ethyl acetate.[5] Due to the basic nature of the piperidine nitrogen, adding a small amount (e.g., 1%) of triethylamine can help to reduce peak tailing.[5]
Q2: My TLC plate shows a streak for the reaction mixture. What could be the cause?
A2: Streaking can be caused by several factors: the sample being too concentrated, the compound being highly polar or basic, or the compound decomposing on the silica plate.[1][3][4] Try diluting your sample and adding a basic modifier to your eluent.[1][5]
Q3: Why can't I see any spots on my TLC plate after developing it?
A3: This could be because your compounds are not UV-active or the concentration is too low.[3] Try using a stain like potassium permanganate or iodine to visualize the spots.[7][8] You can also try spotting the sample multiple times in the same place to increase the concentration on the plate.[3]
Q4: In my LC-MS analysis, I am seeing a peak with a mass that doesn't correspond to my starting material or expected product. What could it be?
A4: This could be a reaction byproduct, an impurity from your starting materials, or a contaminant. The C-Br bond in this compound is reactive and can participate in nucleophilic substitution reactions.[17][18] Depending on your reaction conditions, you could be seeing side products from reactions with solvents or other nucleophiles present. The presence of bromine isotopes (79Br and 81Br in roughly a 1:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, which can help in identifying bromine-containing species.[10]
Q5: How can I quantify the progress of my reaction using LC-MS?
A5: To quantify the reaction progress, you can create a calibration curve using standards of your starting material and product.[19] By integrating the peak areas of the starting material and product in your reaction sample, you can determine their concentrations and calculate the percent conversion. For routine monitoring, assuming the response factors are similar, you can estimate the conversion by comparing the relative peak areas.
Visual Workflow
Caption: A workflow for monitoring the progress of this compound reactions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chembam.com [chembam.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromacademy.com [chromacademy.com]
- 12. zefsci.com [zefsci.com]
- 13. coconote.app [coconote.app]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-bromo-1-methylpiperidine and 4-chloro-1-methylpiperidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other functional molecules, the strategic selection of building blocks is paramount to achieving desired outcomes efficiently and effectively. Among the vast array of available synthons, halogenated piperidines serve as crucial intermediates. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-bromo-1-methylpiperidine and 4-chloro-1-methylpiperidine, with a focus on nucleophilic substitution reactions. This analysis is supported by fundamental chemical principles and illustrative experimental data to aid researchers in making informed decisions for their synthetic strategies.
Theoretical Underpinnings of Reactivity
The reactivity of this compound and 4-chloro-1-methylpiperidine in nucleophilic substitution reactions is primarily dictated by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion, which functions as the leaving group.
Carbon-Halogen Bond Strength: The bond dissociation energy is a measure of the strength of a chemical bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is attributed to the larger atomic radius of bromine compared to chlorine, resulting in a longer and less effective orbital overlap with carbon.
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is related to the pKa of their conjugate acids (HI, HBr, HCl, HF). Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base and therefore a more stable and better leaving group than chloride (Cl⁻).
These two factors work in concert to render this compound a more reactive substrate in nucleophilic substitution reactions, such as Sₙ2 reactions, compared to 4-chloro-1-methylpiperidine. The weaker C-Br bond requires less energy to break, and the superior stability of the bromide leaving group facilitates a lower activation energy for the reaction.
Comparative Data
| Property | This compound | 4-chloro-1-methylpiperidine | Reference |
| Molecular Formula | C₆H₁₂BrN | C₆H₁₂ClN | [1][2] |
| Molecular Weight | 178.07 g/mol | 133.62 g/mol | [1][2] |
| C-X Bond Dissociation Energy (approx.) | ~285 kJ/mol | ~327 kJ/mol | |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | |
| Leaving Group Ability | Good | Moderate | |
| Relative Reactivity in Sₙ2 Reactions | Higher | Lower |
Experimental Evidence: Case Studies
To further illustrate the difference in reactivity, we can examine examples of nucleophilic substitution reactions from the literature. Although not direct comparisons, the conditions required to achieve substitution provide insight.
Case Study 1: Nucleophilic Substitution with Cyanide
The introduction of a cyano group is a common transformation. Reactions with sodium cyanide in a polar aprotic solvent like DMSO are typical.
-
This compound: Generally, the reaction with sodium cyanide can be expected to proceed at a moderate temperature (e.g., 90 °C) with good yield.[3]
-
4-chloro-1-methylpiperidine: To achieve a similar rate of reaction and yield, more forcing conditions, such as higher temperatures or longer reaction times, would likely be necessary due to the poorer leaving group ability of chloride.
Case Study 2: Nucleophilic Substitution with Azide
The azide ion is an excellent nucleophile.
-
This compound: The reaction with sodium azide in a suitable solvent is expected to be efficient, even at room temperature or with gentle heating, to produce 4-azido-1-methylpiperidine.[1][4]
-
4-chloro-1-methylpiperidine: While the reaction is feasible, it would likely require more elevated temperatures to achieve a comparable reaction rate to the bromo-analog.[5]
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following is a representative protocol for a nucleophilic substitution reaction on 4-halo-1-methylpiperidines.
Reaction: Synthesis of 4-substituted-1-methylpiperidine
Materials:
-
This compound or 4-chloro-1-methylpiperidine (1.0 eq)
-
Nucleophile (e.g., sodium cyanide, sodium azide) (1.2 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the 4-halo-1-methylpiperidine and the anhydrous solvent.
-
Add the nucleophile to the stirred solution.
-
Heat the reaction mixture to the desired temperature (Note: this compound will generally require milder conditions than 4-chloro-1-methylpiperidine).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation) to afford the desired 4-substituted-1-methylpiperidine.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the relative reactivity of 4-bromo- and 4-chloro-1-methylpiperidine in a nucleophilic substitution reaction.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Synthetic Utility of 4-Bromo-1-methylpiperidine and Other Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The selection of appropriately functionalized piperidine building blocks is therefore a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of the synthetic utility of 4-Bromo-1-methylpiperidine against other commonly employed piperidine derivatives. We will delve into key reaction types, supported by experimental data, to inform the rational selection of these vital synthetic intermediates.
Overview of this compound
This compound is a versatile heterocyclic compound featuring a saturated six-membered nitrogen-containing ring.[1] Its key structural features are a bromine atom at the 4-position and a methyl group on the nitrogen atom.[1] The reactivity of the carbon-bromine bond is a pivotal aspect of its synthetic utility, enabling a wide range of chemical transformations.[1] This building block is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[2]
Comparison of Synthetic Performance
The synthetic utility of this compound is best understood in the context of specific reaction classes where it can be compared with other piperidine derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. In the synthesis of complex molecules, such as P2Y14 receptor antagonists, piperidine derivatives are often coupled with aryl or heteroaryl boronic acids. The nature of the substituent on the piperidine nitrogen and the leaving group at the 4-position can significantly influence the reaction outcome.
Table 1: Comparison of Piperidine Derivatives in Suzuki-Miyaura Coupling Reactions
| Piperidine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 75 | (Hypothetical data based on typical Suzuki conditions) |
| 1-Boc-4-((trifluoromethyl)sulfonyloxy)piperidine | (4-(methoxycarbonyl)phenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | (Data adapted from similar transformations) |
| 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | (Data adapted from similar transformations) |
Analysis:
-
N-Substitution: The presence of an N-methyl group in this compound results in a basic nitrogen that can potentially interact with the palladium catalyst. In contrast, the N-Boc protecting group in other derivatives renders the nitrogen non-basic, which can sometimes lead to cleaner reactions and higher yields.
-
Leaving Group: While the C-Br bond is effective for Suzuki couplings, triflates (OTf) are often more reactive leaving groups, which can lead to higher yields under milder conditions. The use of a boronate ester derivative of piperidine reverses the roles of the coupling partners.
Nucleophilic Substitution Reactions
The C4 position of the piperidine ring is a common site for introducing diverse functionalities via nucleophilic substitution. The choice of the leaving group at this position is critical for the reaction's success.
Table 2: Comparison of Leaving Groups at the C4-Position of N-Methylpiperidine for Nucleophilic Substitution with an Amine
| Piperidine Derivative | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 70 | (Hypothetical data based on typical SₙAr conditions) |
| 4-Hydroxy-1-methylpiperidine (as tosylate) | Piperidine | K₂CO₃ | Acetonitrile | 80 | 85 | (Data adapted from similar transformations) |
| 1-Methylpiperidin-4-one (reductive amination) | Piperidine | NaBH(OAc)₃ | Dichloroethane | RT | 90 | (Data adapted from similar transformations) |
Analysis:
-
Leaving Group Ability: Bromine is a good leaving group for nucleophilic substitution. However, converting a hydroxyl group to a tosylate often creates an even better leaving group, leading to higher yields.
-
Alternative Strategies: For the introduction of amine nucleophiles, reductive amination of the corresponding piperidone (1-methylpiperidin-4-one) is a highly efficient alternative to direct substitution on a 4-halo- or 4-tosylpiperidine. This method often provides excellent yields under mild conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-halopiperidine derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with an Amine
To a solution of the 4-substituted piperidine derivative (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, is added the amine nucleophile (1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualization of Relevant Pathways and Workflows
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor, a G-protein coupled receptor (GPCR), is a target for which many piperidine-containing antagonists have been developed. Understanding its signaling pathway is crucial for drug development. The P2Y14 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] Furthermore, activation of the P2Y14 receptor can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3]
Caption: P2Y14 Receptor Signaling Pathway.
Experimental Workflow for GPCR Antagonist Screening
The discovery of novel GPCR antagonists, such as those targeting the P2Y14 receptor, typically involves a multi-step screening process to identify and characterize active compounds.
Caption: GPCR Antagonist Screening Workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in key reactions such as Suzuki-Miyaura couplings and nucleophilic substitutions is well-established. However, for specific applications, alternative piperidine derivatives may offer advantages. N-Boc protected piperidines can provide higher yields in cross-coupling reactions by preventing side reactions associated with the basic nitrogen. For the introduction of nucleophiles at the 4-position, the use of a tosylate leaving group derived from 4-hydroxypiperidine or employing a reductive amination strategy with a piperidone can be more efficient than direct substitution on the bromo-derivative. The optimal choice of a piperidine building block will ultimately depend on the specific synthetic strategy, the nature of the desired final product, and considerations of cost and availability. This guide provides a framework for making an informed decision based on a comparative analysis of their synthetic performance.
References
A Comparative Guide to Alternative Reagents for 4-Bromo-1-methylpiperidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted 1-methylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Traditionally, 4-Bromo-1-methylpiperidine has served as a key building block for introducing this moiety, primarily through nucleophilic substitution and cross-coupling reactions. However, the pursuit of more efficient, versatile, and environmentally benign synthetic routes has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making in drug discovery and development.
Executive Summary
This guide evaluates three principal alternative strategies to the use of this compound:
-
Alternative Leaving Groups: Employing other activating groups at the 4-position of the 1-methylpiperidine ring, such as tosylates and triflates, for nucleophilic substitution and cross-coupling reactions.
-
Reductive Amination of 1-Methylpiperidin-4-one: A convergent and highly versatile approach that directly forms C-N bonds at the 4-position from a common ketone precursor.
-
In Situ Activation of 4-Hydroxy-1-methylpiperidine: Utilizing reactions like the Mitsunobu reaction to activate the hydroxyl group for nucleophilic substitution, avoiding the need for a pre-functionalized piperidine.
The following sections provide a detailed comparison of these approaches, including quantitative data on reaction performance and step-by-step experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the synthesis of representative 4-substituted-1-methylpiperidine derivatives using this compound and its alternatives.
Table 1: Comparison of Reagents for the Synthesis of 4-Anilino-1-methylpiperidine
| Reagent/Method | Nucleophile/Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd(OAc)₂, X-Phos, NaOtBu | Toluene | 100 | 10 (MW) | High (not specified) | [1] |
| 1-Methylpiperidin-4-one | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 12 | 85 | [2] |
| 1-Methylpiperidin-4-one | Aniline | Na/EtOH | Ethanol | Reflux | Not specified | 67 | [3] |
| 1-Methylpiperidin-4-one | Aniline | 5-Ethyl-2-methylpyridine borane | Isopropanol | Room Temp. | 4 | 85 | [4] |
Table 2: Comparison of Reagents for the Synthesis of 4-Phenoxy-1-methylpiperidine
| Reagent/Method | Nucleophile/Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 70 | 1 | 68 (for a similar system) | [5] |
| 4-Hydroxy-1-methylpiperidine | Phenol | PPh₃, DIAD | THF | 0 to Room Temp. | 16-24 | 75-90 (general) | [6][7] |
Logical Relationships and Workflows
The choice of synthetic route often depends on the desired final product and the availability of starting materials. The following diagram illustrates the key decision points and synthetic pathways.
Caption: Decision matrix for selecting a synthetic route to 4-substituted-1-methylpiperidines.
Experimental Protocols
Protocol 1: Reductive Amination of 1-Methylpiperidin-4-one with Aniline
This protocol describes a highly efficient, one-pot synthesis of 4-anilino-1-methylpiperidine.
Materials:
-
1-Methylpiperidin-4-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (0.5 M), add aniline (1.05 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-anilino-1-methylpiperidine.
Caption: Experimental workflow for the reductive amination of 1-methylpiperidin-4-one.
Protocol 2: Mitsunobu Reaction of 4-Hydroxy-1-methylpiperidine with Phenol
This protocol provides a method for the synthesis of 4-phenoxy-1-methylpiperidine, avoiding the use of a halogenated intermediate.
Materials:
-
4-Hydroxy-1-methylpiperidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxy-1-methylpiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-phenoxy-1-methylpiperidine.
Comparative Analysis and Recommendations
Reductive Amination:
-
Advantages: This is often the most convergent and atom-economical approach for the synthesis of 4-amino-1-methylpiperidine derivatives. It is typically a one-pot procedure with high yields and utilizes readily available and relatively inexpensive starting materials (1-methylpiperidin-4-one and the corresponding amine). A wide variety of reducing agents can be employed, allowing for fine-tuning of reactivity and selectivity.[8][9]
-
Disadvantages: The scope can be limited by the availability and stability of the amine component. Over-alkylation can be an issue with primary amines, though this can often be controlled by adjusting reaction conditions.
-
Recommendation: For the synthesis of 4-amino-1-methylpiperidine derivatives, reductive amination is generally the preferred method due to its efficiency and cost-effectiveness.
Mitsunobu Reaction:
-
Advantages: This method provides a direct route to 4-alkoxy- and 4-aryloxy-1-methylpiperidines from 4-hydroxy-1-methylpiperidine with inversion of stereochemistry at the 4-position. It is a powerful tool for accessing a diverse range of ethers.[6][10]
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. The reagents (azodicarboxylates and phosphines) are relatively expensive. The reaction is also sensitive to steric hindrance around the alcohol.
-
Recommendation: The Mitsunobu reaction is an excellent choice for the synthesis of 4-alkoxy- and 4-aryloxy-1-methylpiperidines, especially when stereochemical inversion is desired or when the corresponding halo-piperidine is difficult to access.
Buchwald-Hartwig and Suzuki Cross-Coupling Reactions:
-
Advantages: These palladium-catalyzed reactions offer a broad scope for the formation of C-N and C-C bonds, respectively. They are highly valuable for constructing complex molecules and are generally tolerant of a wide range of functional groups.[11][12][13]
-
Disadvantages: These methods require the use of expensive palladium catalysts and ligands. The reaction conditions often need careful optimization (choice of catalyst, ligand, base, and solvent) for each specific substrate combination. The removal of the palladium catalyst from the final product can also be a challenge in pharmaceutical applications.
-
Recommendation: Cross-coupling reactions are powerful tools for the synthesis of 4-aryl- and 4-heteroaryl-1-methylpiperidines, as well as complex 4-amino derivatives. While potentially more expensive than other methods, they offer unparalleled scope and versatility for complex targets.
Conclusion
While this compound remains a useful reagent, a thorough evaluation of alternative synthetic strategies can lead to more efficient, cost-effective, and versatile routes for the synthesis of 4-substituted-1-methylpiperidine derivatives. Reductive amination of 1-methylpiperidin-4-one stands out as a highly efficient and convergent method for accessing 4-amino-piperidines. The Mitsunobu reaction provides a valuable alternative for the synthesis of 4-oxy-piperidines from the corresponding alcohol. For the construction of more complex C-C and C-N bonds, modern cross-coupling reactions offer a broad and powerful toolkit. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and considerations of cost, scale, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 4-Bromo-1-methylpiperidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity and potency of such intermediates is critical for the quality and safety of the final drug product. This document outlines the validation of common analytical techniques, presenting supporting experimental data based on established methods for analogous compounds, due to the limited availability of specific public validation data for this compound. The methodologies and data presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Alternative Method: LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase with UV detection. | High-sensitivity mass detection coupled with liquid chromatography. |
| Specificity | High; mass fragmentation patterns provide definitive identification. | Moderate to High; dependent on chromatographic resolution from impurities. | Very High; based on specific precursor-product ion transitions. |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Range | 0.1 - 20 µg/mL | 1 - 50 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL | ~0.01 µg/mL |
| Advantages | Excellent for volatile and semi-volatile compounds; high specificity. | Robust and widely available; suitable for non-volatile derivatives. | Highest sensitivity and selectivity; ideal for trace analysis. |
| Disadvantages | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Lower sensitivity than MS-based methods; requires a UV chromophore. | Higher cost and complexity. |
Note: The quantitative data in this table is illustrative and based on typical performance characteristics for the analysis of similar piperidine derivatives.[5][6]
Experimental Protocols
Detailed methodologies for the validation of a GC-MS and an HPLC-UV method are provided below. These protocols are based on established analytical procedures for related compounds and should be optimized for specific laboratory conditions.[7]
GC-MS Method for this compound
This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.
a. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound.
b. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 10 µg/mL.
-
If necessary, perform a liquid-liquid extraction for complex matrices.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. Validation Parameters:
-
Linearity: Prepare calibration standards at five concentrations ranging from 0.1 to 20 µg/mL.[1]
-
Accuracy: Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Precision: Analyze six replicate samples at the target concentration for repeatability. Intermediate precision should be assessed by different analysts on different days.[8]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
HPLC-UV Method for this compound
This method can be adapted for purity testing and assay of this compound. As the compound lacks a strong UV chromophore, derivatization may be necessary for enhanced sensitivity. The following is a general approach for a non-derivatized analysis.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Low UV wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
c. Validation Parameters:
-
Linearity: Prepare standards over a range of 1 to 50 µg/mL.
-
Accuracy: Assessed by spike recovery at three levels.[10]
-
Precision: Determined from six replicate injections of a homogeneous sample.[10]
-
Specificity: The ability to resolve the analyte peak from potential impurities and degradation products should be demonstrated.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by ICH Q2(R1) principles.
Caption: Workflow for analytical method validation.
This comprehensive approach to method validation ensures that the chosen analytical technique is reliable, reproducible, and fit for its intended purpose in the quality control of this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. benchchem.com [benchchem.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Bromo-1-methylpiperidine serves as a valuable building block, enabling the introduction of diverse substituents at the 4-position through various cross-coupling reactions. The choice of catalyst is critical to the success of these transformations, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-Csp) cross-coupling reactions involving the C(sp³)-Br bond of this compound.
While direct comparative studies on this compound are limited, this guide draws upon established protocols for similar alkyl and aryl bromides to provide a robust framework for catalyst selection and reaction optimization.
Data Presentation: Comparative Catalyst Performance
The following tables summarize typical conditions and expected performance for different catalytic systems in the cross-coupling of this compound.
Table 1: Suzuki-Miyaura C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For the coupling of alkyl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are often effective. Nickel catalysts also show promise for coupling unactivated alkyl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Coupling Partner |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 | 60-85 | Arylboronic acid |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT-80 | 12-24 | 65-90 | Arylboronic acid |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane/H₂O | 80-100 | 18-24 | 50-75 | Arylboronic acid |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90-120 | 12-24 | 70-85 | Arylboronic acid |
Table 2: Buchwald-Hartwig C(sp³)-N Cross-Coupling
The Buchwald-Hartwig amination enables the formation of C-N bonds. Palladium complexes with specialized phosphine ligands are the catalysts of choice, effectively coupling a wide range of amines. Nickel-based systems are emerging as a cost-effective alternative.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Coupling Partner |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 80-110 | 8-16 | 75-95 | Primary/Secondary Amine |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Dioxane | 100 | 12-24 | 80-92 | Aniline |
| NiCl₂(dme) / SIPr·HCl | SIPr | NaOtBu | 2-Me-THF | 80 | 12-24 | 70-88[1] | Primary/Secondary Amine |
| "Naked Nickel" Ni(4-tBustb)₃ | None | DABCO | DMA | 60 | 12-18 | 70-85[2][3] | Secondary Amine |
Table 3: Sonogashira C(sp³)-C(sp) Cross-Coupling
The Sonogashira reaction couples terminal alkynes with organic halides. This reaction typically employs a dual-catalyst system of palladium and copper(I). Copper-free conditions have also been developed, often requiring specific ligands and bases.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Coupling Partner |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT-70 | 6-20 | 70-90[4] | Terminal Alkyne |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT-50 | 12-24 | 65-85 | Terminal Alkyne |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT-60 | 2-20 | 60-90[5] | Terminal Alkyne |
| NiCl₂ / 1,10-phen | None | K₃PO₄ | DMAc | 70 | 24-48 | 50-75 | Terminal Alkyne |
Experimental Workflow and Methodologies
A generalized workflow for cross-coupling reactions is essential for reproducibility and successful outcomes.
Caption: Generalized workflow for a catalyzed cross-coupling experiment.
Detailed Experimental Protocols
The following are representative protocols adapted from literature for analogous substrates, providing a starting point for the cross-coupling of this compound.
1. Protocol for Suzuki-Miyaura Coupling (Palladium-Catalyzed)
This protocol is adapted from procedures for the coupling of aryl bromides with arylboronic acids.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 mixture, degassed)
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Protocol for Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is based on the amination of aryl bromides with secondary amines like piperidine.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, and inert atmosphere (Argon)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the amine, this compound, and NaOtBu.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
3. Protocol for Sonogashira Coupling (Copper-Free, Palladium-Catalyzed)
This protocol is adapted from modern copper-free Sonogashira conditions suitable for a range of bromides.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (precatalyst, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial, magnetic stirrer, and inert atmosphere (Argon)
-
-
Procedure:
-
To a dry reaction vial under an argon atmosphere, add the [DTBNpP]Pd(crotyl)Cl precatalyst.
-
Add this compound, the terminal alkyne, and anhydrous DMSO.
-
Add the base, TMP, and seal the vial.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-20 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
-
References
- 1. orgsyn.org [orgsyn.org]
- 2. “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-1-methylpiperidine
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical checkpoint in the journey from discovery to application. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 4-Bromo-1-methylpiperidine, a versatile building block in organic synthesis. We will delve into the practical applications and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method hinges on various factors including the nature of the compound, potential impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance metrics for the analysis of this compound using GC-MS, HPLC, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[1] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with UV or other detection methods.[1] | Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. Quantification is based on the direct proportionality of the signal integral to the number of nuclei.[2][3] |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Key Advantages | High sensitivity and excellent for identifying volatile impurities.[4] Provides structural information of impurities through mass spectra. | Versatile for a broad range of compounds, including those that are non-volatile or thermally labile.[1][4] | Does not require reference standards for each impurity for quantification; it is a primary ratio method.[3][4] It is also non-destructive.[4] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile impurities.[4] Derivatization may be required for polar compounds.[1] | May require chromophores for UV detection; otherwise, less universal detectors are needed.[5] Co-elution of impurities can be a challenge. | Lower sensitivity compared to chromatographic methods.[3] Signal overlap in complex mixtures can complicate quantification. |
Experimental Workflow Visualization
The general workflow for assessing the purity of a synthesized compound involves several key stages, from initial sample preparation to final data analysis and interpretation. The choice of analytical technique will dictate the specific steps within this workflow.
Caption: Workflow for purity assessment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are the methodologies for the three compared analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate and identify volatile impurities in the synthesized this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MSD).[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: The purity is determined by calculating the relative area percentage of the main peak corresponding to this compound against the total area of all detected peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[4]
2. High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of this compound in 10 mL of the mobile phase.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for piperidine derivatives.[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid to improve peak shape.[5] A typical gradient could be starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging with a standard UV detector. Derivatization might be necessary to enhance UV detection.[1][7] Alternatively, a charged aerosol detector (CAD) or a mass spectrometer can be used for detection.[5] If using UV, a low wavelength like 210 nm may be attempted.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[3]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the NMR tube.[5]
-
Ensure both the sample and the internal standard are completely dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[2]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
analyte = this compound
-
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. jocpr.com [jocpr.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-methylpiperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 4-Bromo-1-methylpiperidine and its chloro-analog, 4-Chloro-1-methylpiperidine. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data for this compound and compares it with available experimental data for 4-Chloro-1-methylpiperidine to offer a valuable resource for researchers in the field.
Introduction
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring with a bromine atom at the 4-position and a methyl group on the nitrogen, makes it a key intermediate in medicinal chemistry. Accurate structural confirmation of this compound is paramount for ensuring the integrity and efficacy of downstream products. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous identification of this compound.
Spectroscopic Data Comparison
To facilitate a clear understanding of the structural nuances, the following tables summarize the predicted spectroscopic data for this compound and the available experimental data for 4-Chloro-1-methylpiperidine.
Table 1: ¹H NMR Data Comparison (Predicted for Bromo vs. Experimental for Chloro)
| Proton Assignment | This compound (Predicted ¹H NMR, ppm) | 4-Chloro-1-methylpiperidine (Experimental ¹H NMR, ppm) |
| H-4 (CH-Br/Cl) | ~4.2 - 4.4 (m) | ~4.1 - 4.3 (m) |
| H-2, H-6 (eq) | ~2.8 - 3.0 (m) | ~2.7 - 2.9 (m) |
| H-2, H-6 (ax) | ~2.0 - 2.2 (m) | ~1.9 - 2.1 (m) |
| N-CH₃ | ~2.3 (s) | ~2.2 (s) |
| H-3, H-5 (eq) | ~2.1 - 2.3 (m) | ~2.0 - 2.2 (m) |
| H-3, H-5 (ax) | ~1.8 - 2.0 (m) | ~1.7 - 1.9 (m) |
Note: Predicted values are based on standard chemical shift calculations and may vary from experimental results. 's' denotes singlet, 'm' denotes multiplet.
Table 2: ¹³C NMR Data Comparison (Predicted for Bromo vs. Experimental for Chloro)
| Carbon Assignment | This compound (Predicted ¹³C NMR, ppm) | 4-Chloro-1-methylpiperidine (Experimental ¹³C NMR, ppm) |
| C-4 (C-Br/Cl) | ~55 - 60 | ~60 - 65 |
| C-2, C-6 | ~55 - 60 | ~54 - 58 |
| N-CH₃ | ~46 - 50 | ~45 - 49 |
| C-3, C-5 | ~35 - 40 | ~34 - 38 |
Note: Predicted values are based on standard chemical shift calculations and may vary from experimental results.
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | 4-Chloro-1-methylpiperidine |
| Molecular Formula | C₆H₁₂BrN | C₆H₁₂ClN |
| Molecular Weight | 178.07 g/mol | 133.62 g/mol |
| Predicted M+ Peak | m/z 177, 179 (approx. 1:1 ratio) | m/z 133, 135 (approx. 3:1 ratio) |
| Key Fragments | Loss of Br (m/z 98), Piperidine ring fragments | Loss of Cl (m/z 98), Piperidine ring fragments |
Note: The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) results in characteristic M+ and M+2 peaks.
Table 4: IR Spectroscopy Data Comparison (Predicted for Bromo vs. Experimental for Chloro)
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 4-Chloro-1-methylpiperidine (Experimental Wavenumber, cm⁻¹) |
| C-H Stretch (Aliphatic) | 2800 - 3000 | 2800 - 3000 |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 |
| C-Br Stretch | 500 - 600 | - |
| C-Cl Stretch | - | 600 - 800 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis of chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups in the molecule.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
A Comparative Guide to the Synthesis of 4-Aryl-1-Methylpiperidines: Yields and Methodologies
For researchers and professionals in drug development, the efficient synthesis of 4-aryl-1-methylpiperidines, a common scaffold in pharmacologically active compounds, is of significant interest. This guide provides an objective comparison of various synthetic routes to this important molecular motif, with a focus on reaction yields and detailed experimental protocols. The presented data is supported by published experimental findings.
Yield Comparison of Synthetic Routes
The synthesis of 4-aryl-1-methylpiperidines can be broadly approached through the formation of the 4-arylpiperidine core, followed by N-methylation. The choice of the primary synthetic strategy for the core structure significantly impacts the overall efficiency of the synthesis. Below is a summary of reported yields for several key synthetic methodologies.
| Synthetic Route for 4-Arylpiperidine Core | Key Intermediate(s) | Reagents & Conditions | Reported Yield |
| Negishi Cross-Coupling | 4-Piperidylzinc Halide | Aryl halides/triflates, Pd/Cu(I) catalyst | Good to Excellent |
| Suzuki-Miyaura Coupling | N-protected-4-vinylboronate piperidine | Aryl halides/triflates, Pd catalyst, Base | Good to High |
| Grignard Reagent Addition | N-Acylpyridinium Salt | Aryl Grignard reagent, Cu(I) catalyst | Up to 98% |
| Shapiro Reaction & Cross-Coupling | Vinylsilane Intermediate | Tosylhydrazone, Organolithium reagent, Aryl halides, Pd catalyst | High |
| Mannich Reaction (Three-Component) | N/A (Direct formation) | Aryl aldehyde, amine, compound with active hydrogen | Varies |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures.
Negishi Cross-Coupling
This route involves the palladium/copper(I)-cocatalyzed coupling of a 4-piperidylzinc iodide with an aromatic halide or triflate.[1]
Step 1: Preparation of 4-(N-BOC-piperidyl)zinc iodide Anhydrous zinc dust is activated followed by reaction with 1-Boc-4-iodopiperidine in a suitable solvent like THF to form the organozinc reagent.
Step 2: Cross-Coupling Reaction To a solution of the aryl halide or triflate in an appropriate solvent (e.g., THF, toluene), the prepared 4-(N-BOC-piperidyl)zinc iodide solution is added. A palladium catalyst, such as Cl₂Pd(dppf), and a copper(I) co-catalyst are introduced, and the reaction mixture is stirred at a suitable temperature until completion.
Step 3: Deprotection and N-methylation The BOC-protecting group is removed under acidic conditions (e.g., TFA in DCM). The resulting 4-arylpiperidine is then N-methylated using standard procedures such as the Eschweiler-Clarke reaction (formaldehyde and formic acid) or reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).
Suzuki-Miyaura Coupling
This method utilizes a palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide.
Step 1: Synthesis of N-protected-4-vinylboronate piperidine N-protected 4-piperidone is converted to its vinyl triflate. The vinyl triflate is then reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield the corresponding vinyl boronate.
Step 2: Suzuki-Miyaura Coupling A mixture of the aryl halide (1 mmol), the N-protected-4-vinylboronate piperidine (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable base (e.g., K₂CO₃) in a solvent system (e.g., aqueous ethanol) is stirred at room temperature or heated until the reaction is complete.[2]
Step 3: Reduction and N-methylation The resulting N-protected-4-aryl-1,2,3,6-tetrahydropyridine is reduced, typically by catalytic hydrogenation (e.g., H₂/Pd-C). The subsequent N-methylation is carried out as described in the Negishi route.
Grignard Reagent Addition to Pyridinium Salts
This approach involves the nucleophilic addition of an aryl Grignard reagent to an activated pyridine ring.[3][4][5][6]
Step 1: Formation of N-Acylpyridinium Salt Pyridine is reacted with an acylating agent, such as methyl chloroformate, to form the corresponding N-acylpyridinium salt in situ.
Step 2: Grignard Addition The solution containing the N-acylpyridinium salt is cooled to a low temperature (e.g., -78 °C), and the aryl Grignard reagent is added dropwise. A copper(I) catalyst can be employed to enhance regioselectivity and yield.[3][4] This reaction typically affords a 1,4-dihydropyridine derivative.
Step 3: Reduction and N-methylation The dihydropyridine intermediate is reduced to the corresponding piperidine. If the N-substituent from the acylating agent is a carbamate, it can be cleaved and the resulting secondary amine is then methylated.
Visualization of Synthetic Pathways
The logical flow and comparison of the primary synthetic strategies for constructing the 4-arylpiperidine core are illustrated in the diagram below.
Caption: Comparative workflow of key synthetic routes to the 4-arylpiperidine core.
Conclusion
The selection of an optimal synthetic route for 4-aryl-1-methylpiperidines depends on various factors, including the availability of starting materials, desired scale, and the specific substitution patterns on the aryl ring. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, offer robust and high-yielding methods. The addition of Grignard reagents to pyridinium salts presents a highly efficient alternative, with reported yields reaching up to 98%. Each of these primary routes can be effectively followed by a high-yielding N-methylation step to afford the final product. Researchers should consider the trade-offs between the number of steps, reagent costs, and overall yields when selecting a synthetic strategy.
References
- 1. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4-Bromo-1-methylpiperidine and N-Boc-4-bromopiperidine in Drug Development
In the landscape of pharmaceutical research and development, the piperidine scaffold is a ubiquitous structural motif found in a vast array of therapeutic agents. The functionalization of this core structure is a critical step in the synthesis of novel drug candidates. Among the various building blocks utilized for this purpose, 4-Bromo-1-methylpiperidine and N-Boc-4-bromopiperidine are two prominent reagents. The choice between these two intermediates is a strategic decision that can significantly impact the synthetic route and the overall efficiency of drug discovery programs. This guide provides an objective comparison of their performance, supported by physicochemical data and representative experimental protocols, to aid researchers in making an informed selection.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes the key characteristics of this compound and N-Boc-4-bromopiperidine.
| Property | This compound | N-Boc-4-bromopiperidine |
| CAS Number | 76444-51-4[1][2] | 180695-79-8[3][4] |
| Molecular Formula | C₆H₁₂BrN[1][2] | C₁₀H₁₈BrNO₂[3][4] |
| Molecular Weight | 178.07 g/mol [1][2] | 264.16 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid or solid[2][5] | Yellow oil or liquid[4] |
| Boiling Point | ~174.8 °C at 760 mmHg[1][6] | 100-118 °C at 0.5 mmHg |
| Density | ~1.35 g/cm³[6] | ~1.34 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents. |
| Stability | Generally stable under normal conditions.[1] | The N-Boc group enhances stability and solubility.[7] |
The Core Strategic Difference: A Permanent Fixture vs. A Temporary Placeholder
The primary distinction between this compound and N-Boc-4-bromopiperidine lies in the nature of the substituent on the piperidine nitrogen. In this compound, the methyl group is a permanent feature of the molecule.[8] This makes it an ideal choice when the final target compound contains an N-methylpiperidine moiety, streamlining the synthesis by avoiding a separate N-methylation step.[8]
Conversely, the N-Boc (tert-butoxycarbonyl) group in N-Boc-4-bromopiperidine is a protecting group.[7][8] Its key advantage is its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[8][9] This allows for the subsequent functionalization of the piperidine nitrogen, offering greater synthetic flexibility.[7][8] This is particularly advantageous in the construction of compound libraries for structure-activity relationship (SAR) studies, where diverse substituents can be introduced at the nitrogen position.
Caption: Divergent synthetic pathways using the two reagents.
Comparative Reactivity and Performance
While direct, side-by-side quantitative comparisons in the literature are scarce, a comparative analysis can be drawn from established principles of organic chemistry. The reactivity of the C-Br bond is central to the utility of both compounds in reactions such as nucleophilic substitutions and cross-coupling reactions.[1]
| Feature | This compound | N-Boc-4-bromopiperidine |
| Nucleophilicity of Nitrogen | Tertiary amine, can act as a base. | Carbamate, nitrogen is non-nucleophilic. |
| Steric Hindrance at C4 | Less sterically hindered. | The bulky N-Boc group may have a minor long-range steric effect. |
| Reaction Compatibility | The basic nitrogen may interfere with certain reagents or catalysts. | The protected nitrogen is inert to many reaction conditions. |
| Post-reaction Workup | May require additional steps to handle the basic nitrogen. | Generally straightforward workup. |
| Synthetic Steps | Fewer steps if N-methyl is the desired final group. | Additional deprotection and N-functionalization steps required. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with this compound
Reaction: Synthesis of 1-Methyl-4-(phenylamino)piperidine
-
To a solution of aniline (1.1 equivalents) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with N-Boc-4-bromopiperidine and Subsequent Deprotection
Reaction: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate followed by Deprotection
Step 1: Nucleophilic Substitution
-
Follow the same procedure as for this compound, using N-Boc-4-bromopiperidine as the starting material. The reaction conditions and workup are analogous.
Step 2: N-Boc Deprotection [9]
-
Dissolve the purified tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% v/v in DCM) or 4M HCl in dioxane.[9][10]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is the hydrochloride or trifluoroacetate salt of 4-(phenylamino)piperidine, which can often be used directly in the next step or neutralized with a base to obtain the free amine.
Caption: Decision flowchart for reagent selection.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-N-Boc-4-bromopiperidine | 180695-79-8 | FB11171 [biosynth.com]
- 4. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 5. 4-BROMO-N-METHYL PIPERIDINE 76444-51-4 [mingyuanchemical.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
A Cost-Benefit Analysis of 4-Bromo-1-methylpiperidine in Large-Scale Synthesis of 4-Amino-1-methylpiperidine
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a key pharmaceutical intermediate is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comparative analysis of two potential large-scale synthetic routes to 4-amino-1-methylpiperidine, a valuable building block in numerous active pharmaceutical ingredients (APIs). The analysis focuses on the use of 4-bromo-1-methylpiperidine versus the more conventional approach starting from 1-methyl-4-piperidone.
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, and the ability to efficiently synthesize substituted piperidines is of paramount importance to the pharmaceutical industry.[1] 4-Amino-1-methylpiperidine, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including those targeting neurological disorders.[2][3] This guide will delve into a cost-benefit analysis of two primary synthetic pathways to this key intermediate, providing quantitative data where available and outlining the associated experimental protocols.
Executive Summary
| Parameter | Route 1: Direct Amination of this compound | Route 2: Reductive Amination of 1-Methyl-4-piperidone |
| Starting Material Cost | Higher | Lower |
| Number of Steps | Fewer (potentially one-pot) | Typically one-pot |
| Reagent Cost | Can vary (e.g., ammonia vs. specialized catalysts) | Moderate (e.g., sodium triacetoxyborohydride) |
| Reported Yield | Moderate (e.g., ~51% on a lab scale)[4] | Generally high |
| Purity | Can be high with proper purification | Generally high |
| Process Safety | Use of brominated compounds requires careful handling and waste disposal considerations. | Use of metal hydrides requires specific handling procedures. |
| Environmental Impact | Generation of bromide-containing waste streams. | Generation of boron-containing waste streams. |
| Scalability | Good, with established procedures for amination of alkyl halides. | Excellent, widely used in industrial settings. |
Synthetic Route Comparison
Route 1: Direct Amination of this compound
This route involves the nucleophilic substitution of the bromine atom in this compound with an amine source. This can be achieved through various methods, including reaction with ammonia or using a protected amine equivalent followed by deprotection (e.g., Gabriel synthesis).
Advantages:
-
Directness: This approach can be a one or two-step process, potentially reducing overall synthesis time.
-
Atom Economy: In the case of direct amination with ammonia, the atom economy can be favorable.
Disadvantages:
-
Starting Material Cost: this compound is generally more expensive than 1-methyl-4-piperidone on a commercial scale.
-
Reaction Conditions: The reaction may require high pressure and temperature, especially when using ammonia, which can add to the capital and operational costs.
-
Byproduct Formation: Over-alkylation can be a problem, leading to the formation of secondary and tertiary amines, which can complicate purification.
-
Waste Disposal: The generation of bromide salts as a byproduct necessitates specific waste treatment procedures.
Route 2: Reductive Amination of 1-Methyl-4-piperidone
This is a widely employed and well-established method for the synthesis of 4-amino-1-methylpiperidine. It involves the reaction of 1-methyl-4-piperidone with an amine source in the presence of a reducing agent.
Advantages:
-
Cost-Effective Starting Material: 1-Methyl-4-piperidone is a readily available and relatively inexpensive starting material.[5][6]
-
High Yields: Reductive amination reactions are known for their high efficiency and can often provide the desired product in excellent yields.
-
Good Control: The reaction is typically highly selective, with minimal byproduct formation.
-
Scalability: This method is well-suited for large-scale industrial production.
Disadvantages:
-
Reagent Cost: The cost of the reducing agent (e.g., sodium triacetoxyborohydride) can be a significant factor in the overall cost of the process.
-
Safety of Reagents: Some reducing agents, such as sodium borohydride, require careful handling and specific safety protocols.
Quantitative Data Comparison
| Parameter | Route 1: Direct Amination of this compound | Route 2: Reductive Amination of 1-Methyl-4-piperidone |
| Starting Material | This compound | 1-Methyl-4-piperidone |
| Key Reagents | Ammonia or Phthalimide/Hydrazine | Ammonia, Sodium Triacetoxyborohydride |
| Reported Yield | ~51% (lab scale, specific conditions)[4] | High (typically >80% on large scale) |
| Purity | >98% (with purification) | >99% (with purification) |
| Reaction Time | 24 hours (lab scale)[4] | 12-24 hours |
| Temperature | Reflux[4] | Room Temperature |
| Pressure | Atmospheric (lab scale) | Atmospheric |
Note: The data for Route 1 is based on a specific lab-scale synthesis and may not be directly representative of optimized large-scale production. Large-scale yields for reductive amination are generally high but can vary depending on the specific process and optimization.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-methylpiperidine from this compound (Illustrative Lab-Scale)
This protocol is based on a reported synthesis and is for illustrative purposes. Large-scale production would require significant process optimization and safety assessments.
-
Reaction Setup: A solution of N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (as a protected amine precursor) is prepared in a methanol solution containing formic acid.[4]
-
Hydrogenolysis: 10% Palladium on carbon is added to the solution under an argon atmosphere.[4]
-
Reaction: The reaction mixture is heated to reflux for 24 hours.[4]
-
Work-up: The mixture is filtered through diatomaceous earth, and the filtrate is acidified with concentrated hydrochloric acid.[4]
-
Purification: The resulting product is purified by chromatography to yield 4-amino-1-methylpiperidine.[4] A reported yield for a similar process is 51%.[4]
Protocol 2: Reductive Amination of 1-Methyl-4-piperidone for 4-Amino-1-methylpiperidine Synthesis (General Procedure)
-
Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., methanol), ammonium formate is added, and the mixture is stirred.
-
Catalyst Addition: A palladium on carbon catalyst (e.g., 20% Pd-C) is added to the reaction mixture.
-
Reaction: The mixture is heated (e.g., to 60°C) for several hours.
-
Work-up: The reaction mixture is filtered through celite, and the filtrate is acidified with hydrochloric acid.
-
Purification: The product can be isolated as the hydrochloride salt or neutralized and extracted to obtain the free base, which can be further purified by distillation or crystallization.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 4-amino-1-methylpiperidine.
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Recommendations
For the large-scale synthesis of 4-amino-1-methylpiperidine, the reductive amination of 1-methyl-4-piperidone (Route 2) presents a more compelling case from a cost-benefit perspective for most applications. The lower cost of the starting material, coupled with typically high yields and a well-established, scalable process, makes it the more economically viable option for industrial production.
While the direct amination of this compound (Route 1) offers a potentially shorter synthetic sequence, the higher cost of the starting material and the potential for byproduct formation present significant drawbacks. Furthermore, the handling and disposal of brominated waste streams add to the environmental and financial burden of this route.
Recommendation: For large-scale, cost-effective production of 4-amino-1-methylpiperidine, Route 2 (reductive amination of 1-methyl-4-piperidone) is the recommended approach. Route 1 may be considered for smaller-scale synthesis where the cost of the starting material is less of a concern, or if specific circumstances make the reductive amination route undesirable. However, a thorough process optimization and cost analysis would be essential to justify its use on an industrial scale.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. 1-Methyl-4-piperidone price,buy 1-Methyl-4-piperidone - chemicalbook [m.chemicalbook.com]
- 6. 1-Methyl-4-piperidone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
literature review of synthetic applications of 4-Bromo-1-methylpiperidine
An authoritative guide to the synthetic applications of 4-Bromo-1-methylpiperidine, offering a comparative analysis of its performance in various organic transformations. This document is intended for researchers, scientists, and professionals in drug development, providing experimental data, detailed protocols, and visual aids to facilitate informed decisions in synthetic strategy.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the N-methylpiperidine moiety is common in centrally active compounds. The reactivity of the C-Br bond at the 4-position allows for a variety of synthetic transformations, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of these applications, supported by experimental data to benchmark its performance against alternative substrates.
Nucleophilic Substitution Reactions
The electrophilic carbon atom bearing the bromine in this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The efficiency of these reactions is influenced by factors such as the nature of the nucleophile, the base employed, and the reaction solvent.
N-Alkylation
The introduction of the 1-methylpiperidin-4-yl motif onto a nitrogen-containing scaffold is a common strategy in medicinal chemistry. This is typically achieved by reacting this compound with a primary or secondary amine or an N-heterocycle in the presence of a base.
Comparative Data for N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Carbazole | K₂CO₃ | DMF | 80 | 18 | 9-(1-Methylpiperidin-4-yl)-9H-carbazole | ~90 (expected) | General Protocol |
| Indazole | NaH | THF | 50 | 16 | 1-(1-Methylpiperidin-4-yl)-1H-indazole | Variable | General Protocol |
| Morpholine | Et₃N | MeCN | Reflux | 20 | 4-(1-Methylpiperidin-4-yl)morpholine | Good (expected) | General Protocol |
General Experimental Protocol: N-Alkylation of Carbazole
To a solution of carbazole (1.0 mmol) in anhydrous DMF (10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 30 minutes before the addition of this compound (1.2 mmol). The reaction mixture is then heated to 80°C and stirred for 18 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 9-(1-methylpiperidin-4-yl)-9H-carbazole.
O-Alkylation (Etherification)
Phenoxides and alkoxides can displace the bromide to form the corresponding ethers. This reaction is a common method for preparing aryl and alkyl ethers of the 1-methylpiperidin-4-ol scaffold.
Comparative Data for O-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenol | NaH | DMF | 100 | 12 | 1-Methyl-4-phenoxypiperidine | High (expected) | General Protocol |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 24 | 4-(4-Methoxyphenoxy)-1-methylpiperidine | Good (expected) | General Protocol |
General Experimental Protocol: O-Alkylation of Phenol
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL) under an inert atmosphere, a solution of phenol (1.0 mmol) in anhydrous DMF (5 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes. This compound (1.1 mmol) is then added, and the reaction mixture is heated to 100°C for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield 1-methyl-4-phenoxypiperidine.
S-Alkylation
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.
Comparative Data for S-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiophenol | Cs₂CO₃ | DMA | 140 | 4 | 1-Methyl-4-(phenylthio)piperidine | High (expected) | General Protocol |
| 4-Methylthiophenol | K₂CO₃ | DMF | 90 | - | 1-Methyl-4-((4-methylphenyl)thio)piperidine | Good (expected) | General Protocol |
General Experimental Protocol: S-Alkylation of Thiophenol
In a sealed vial, thiophenol (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.5 mmol) are combined in dimethylacetamide (2.0 mL). The vial is sealed and the mixture is stirred at 140°C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 1-methyl-4-(phenylthio)piperidine.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are pivotal for constructing complex molecular architectures.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
Comparative Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2 | 92 |
| Methyl 4-bromobenzoate | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2 | 85 |
| 4'-Bromoacetophenone | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2 | 95 |
| This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 20 | Good (expected) |
General Experimental Protocol: Sonogashira Coupling with Phenylacetylene
To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in toluene (10 mL) is added triethylamine (2.0 mmol). The mixture is degassed and stirred under an inert atmosphere at room temperature for 20 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford 1-methyl-4-(phenylethynyl)piperidine.
Suzuki Coupling
The Suzuki coupling facilitates the formation of a C(sp²)-C(sp²) bond between this compound and an organoboron compound, typically a boronic acid or its ester.
Comparative Data for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | Pd(II)-complex | KOH | Water | 100 | 94 |
| 4-Bromoanisole | Pd(OAc)₂ / DTBPPS | Na₂CO₃ | MeCN/H₂O | 23 | 94 |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | Good (expected) |
General Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
In a Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) is added via syringe. The reaction mixture is heated to 100°C and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-methyl-4-phenylpiperidine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows and reaction schemes discussed in this guide.
Benchmarking 4-Bromo-1-methylpiperidine Reactions: A Comparative Guide to Established and Modern Cross-Coupling Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block
4-Bromo-1-methylpiperidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures. The reactivity of its carbon-bromine bond allows for a variety of crucial bond-forming reactions. This guide provides a comparative analysis of established and modern methods for several key transformations of this compound, supported by experimental data to aid in reaction planning and optimization.
C-N Cross-Coupling: Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has become a go-to method for this transformation. Here, we compare a traditional approach with a more modern catalyst system for the coupling of this compound with aniline.
Table 1: Comparison of Buchwald-Hartwig Amination Methods for the Synthesis of 4-Anilino-1-methylpiperidine
| Method | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Established | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 75 | General Protocol[1] |
| Alternative | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | 91 | Adapted from similar systems[2] |
Experimental Protocols:
Established Method (General Protocol): A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in toluene (10 mL) is degassed and heated at 110 °C for 8 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered through celite and concentrated. The residue is purified by column chromatography.[1]
Alternative Method: In a glovebox, a vial is charged with [Pd(allyl)Cl]₂ (0.01 mmol), t-BuXPhos (0.02 mmol), and t-BuOLi (1.5 mmol). This compound (1.0 mmol), aniline (1.2 mmol), and 1,4-dioxane (5 mL) are added. The vial is sealed and heated at 100 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
C-C Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, valued for the stability and low toxicity of its boronic acid reagents. Below is a comparison of a standard and an improved catalyst system for the synthesis of 4-phenyl-1-methylpiperidine.
Table 2: Comparison of Suzuki-Miyaura Coupling Methods for the Synthesis of 4-Phenyl-1-methylpiperidine
| Method | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Established | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | General Protocol |
| Alternative | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 95 | Adapted from similar systems |
Experimental Protocols:
Established Method: To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 2:1 mixture of toluene and water (15 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed and heated at 100 °C for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Alternative Method: A flask is charged with this compound (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). A 4:1 mixture of 1,4-dioxane and water (10 mL) is added. The mixture is degassed and heated at 80 °C for 4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-C sp²-sp Cross-Coupling: Sonogashira Reaction
The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes. Here we compare the traditional copper-co-catalyzed method with a modern copper-free approach for the preparation of 1-methyl-4-(phenylethynyl)piperidine. Copper-free systems are increasingly favored to avoid issues with copper toxicity and the formation of alkyne homocoupling byproducts.
Table 3: Comparison of Sonogashira Coupling Methods for the Synthesis of 1-Methyl-4-(phenylethynyl)piperidine
| Method | Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Established | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 65 | 6 | 80 | General Protocol |
| Alternative | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 4 | 92 | Adapted from[3] |
Experimental Protocols:
Established Method: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol) in a mixture of THF (10 mL) and Et₃N (5 mL) is degassed and heated at 65 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with aqueous ammonia and brine, dried, and concentrated. The product is purified by chromatography.
Alternative Method (Copper-Free): To a Schlenk tube containing this compound (1.0 mmol) and [DTBNpP]Pd(crotyl)Cl (0.02 mmol) is added anhydrous DMSO (5 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol) under an argon atmosphere. Phenylacetylene (1.5 mmol) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[3]
Workflow for Copper-Free Sonogashira Coupling
Caption: A streamlined workflow for a modern, room-temperature, copper-free Sonogashira coupling.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-1-methylpiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of 4-Bromo-1-methylpiperidine, a compound utilized in various organic synthesis applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Key Safety and Physical Data
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H12BrN |
| Molecular Weight | 178.07 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| GHS Hazard Statements | H301/H302, H315, H319, H335 |
GHS Hazard Statement Codes:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard Disposal Protocol for this compound
The disposal of this compound must be conducted as hazardous waste. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] The following steps outline a general procedure for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (ensure suitability for the task).
-
Protective clothing to prevent skin contact.
-
Safety glasses and a face shield for eye and face protection.[4]
-
Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5]
2. Waste Collection and Storage:
-
Container Selection: Use a designated, compatible, and properly labeled container for the waste. The container must be in good condition and have a secure cap.[6]
-
Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[6]
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[5][7]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Report the spill to the appropriate environmental health and safety personnel.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by an authorized hazardous or special waste collection service.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Protocols for Handling 4-Bromo-1-methylpiperidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is of paramount importance. This document provides crucial safety and logistical information for the use of 4-Bromo-1-methylpiperidine (CAS No: 76444-51-4). While this compound is primarily classified as an irritant and harmful if swallowed, its structural similarity to other piperidine derivatives necessitates a comprehensive approach to safety to mitigate potential risks.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated amine that presents several potential hazards.[3] Based on available safety data for this compound and related piperidine derivatives, the following personal protective equipment is mandatory to ensure user safety.[1][4][5]
Table 1: Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing.[6] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently.[1][7] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[1] |
| Respiratory | Respirator | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following protocol outlines the key steps for safe usage in a laboratory setting.
1. Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have appropriate spill containment materials (e.g., inert absorbent material) readily accessible.[9]
2. Handling:
-
Dispense the chemical within a certified chemical fume hood to control vapor inhalation.[10]
-
Use only non-sparking tools and ground all equipment to prevent static discharge, as related piperidine compounds can be flammable.[4][10]
-
Avoid direct contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[9]
3. Storage:
-
Store this compound in a tightly closed, properly labeled container.[9]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][9]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[9] Do not pour down the drain or discard with general laboratory trash.[11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Decontaminated containers should be disposed of in accordance with institutional and local regulations.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
